4,9-Diazapyrene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
194-08-1 |
|---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),5,7,9,11(15),12-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-7-16-12-6-2-4-10-8-15-11(5-1)13(9)14(10)12/h1-8H |
InChI Key |
DFYFVYVFAUKWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CC4=C3C(=CC=C4)N=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 4,9-Diazapyrene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of 4,9-diazapyrene derivatives, a class of compounds with significant potential in drug development, particularly as DNA intercalating agents. This document summarizes key spectroscopic data, details experimental protocols for their characterization, and visualizes their mechanism of action.
Introduction
This compound, a nitrogen-containing polycyclic aromatic hydrocarbon, and its derivatives have garnered considerable interest due to their unique photophysical properties and biological activities. Their planar structure allows them to intercalate into the DNA double helix, a mechanism that underpins their potential as anticancer agents. Spectroscopic analysis is paramount in elucidating the structure-activity relationships of these compounds, understanding their interaction with biological targets, and guiding the design of new, more effective derivatives. This guide focuses on the primary spectroscopic techniques used for their characterization: UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Spectroscopic Properties of this compound Derivatives
The electronic and structural characteristics of this compound derivatives can be finely tuned by the introduction of various substituents. These modifications significantly influence their spectroscopic signatures.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are essential tools for characterizing the electronic transitions and photophysical properties of this compound derivatives. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the nature and position of substituents on the diazapyrene core.
| Compound | R1, R8 | R2, R7 | R5, R10 | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | Reference |
| 4,9-Dimethyl-4,9-diazapyrenium (GDAP) | H | H | CH₃ | Water | - | - | - | |
| 2,4,7,9-Tetramethyl-4,9-diazapyrenium (MDAP) | H | CH₃ | CH₃ | Water | - | - | - | |
| 5,10-Diphenyl-4,9-dimethyl-4,9-diazapyrenium (FDAP) | C₆H₅ | H | CH₃ | Water | - | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
| Compound | Position | δ (ppm) - ¹H NMR | δ (ppm) - ¹³C NMR | Reference |
| 4,9-Dimethyl-4,9-diazapyrenium (GDAP) | - | - | - | |
| 2,4,7,9-Tetramethyl-4,9-diazapyrenium (MDAP) | - | - | - | |
| 5,10-Diphenyl-4,9-dimethyl-4,9-diazapyrenium (FDAP) | - | - | - |
Note: Detailed and assigned ¹H and ¹³C NMR chemical shift data for a comprehensive series of substituted this compound derivatives are not compiled in a single public source. The data is typically reported in individual research articles focusing on their synthesis and specific applications.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step procedures. A general approach for the synthesis of 4,9-diazapyrenium salts is outlined below.
Caption: General synthetic workflow for 4,9-diazapyrenium salts.
A common starting point is the derivatization of 1,5-diaminonaphthalene. Cyclization reactions, such as the Bischler-Napieralski reaction, are employed to form the heterocyclic core, followed by an aromatization or oxidation step to yield the planar diazapyrene system. Finally, N-alkylation or quaternization of the nitrogen atoms affords the desired 4,9-diazapyrenium salts.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile (B52724), or water) at a concentration of approximately 1 mM.
-
For UV-Vis measurements, dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
For fluorescence measurements, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
Data Acquisition:
-
UV-Vis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence: Record the emission spectrum by exciting the sample at its λ_max. The emission wavelength range should be set to capture the entire fluorescence band.
-
Quantum Yield: The fluorescence quantum yield (Φ_f) can be determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:
Φ_f,sample = Φ_f,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR: For unambiguous assignment of proton and carbon signals, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Mass Spectrometry
Instrumentation: A mass spectrometer, such as one utilizing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a suitable mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
Sample Preparation:
-
ESI-MS: Prepare a dilute solution of the this compound derivative (typically 1-10 µM) in a solvent compatible with electrospray ionization (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).
-
MALDI-MS: Mix a small amount of the analyte solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) on a MALDI target plate and allow it to co-crystallize.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode, as the nitrogen atoms in the this compound core are readily protonated or exist as quaternary ammonium salts.
-
Determine the accurate mass of the molecular ion to confirm the elemental composition of the synthesized compound.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The primary mechanism of action for the anticancer activity of many this compound derivatives is their ability to intercalate into DNA, leading to the inhibition of essential cellular processes and ultimately inducing programmed cell death (apoptosis).
Caption: Proposed mechanism of action for this compound derivatives.
As depicted in the diagram, the planar this compound derivative enters the cell and localizes in the nucleus. It then intercalates between the base pairs of the DNA double helix, causing a distortion in the DNA structure, including unwinding and lengthening.[1] This structural alteration interferes with the function of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.[2] The cellular machinery recognizes this disruption as DNA damage, which can trigger the activation of DNA damage response pathways.[3] In many cancer cells, this leads to the activation of tumor suppressor proteins like p53, which in turn initiates the caspase cascade, a series of enzymatic activations that execute the process of apoptosis.[4]
Conclusion
The spectroscopic analysis of this compound derivatives is a critical component in the discovery and development of novel therapeutic agents. UV-Vis, fluorescence, NMR, and mass spectrometry provide a powerful suite of tools to confirm the chemical identity, elucidate the structure, and characterize the photophysical properties of these compounds. Understanding the relationship between the chemical structure and the spectroscopic and biological properties is essential for the rational design of new derivatives with enhanced efficacy and selectivity. The mechanism of DNA intercalation and subsequent induction of apoptosis highlights the therapeutic potential of this class of molecules. Further research, including the systematic synthesis and comprehensive spectroscopic characterization of a wider range of this compound derivatives, will be crucial for advancing their clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. 4,9- and 4,10-Substituted pyrenes: synthesis, successful isolation, and optoelectronic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Photophysical properties of novel diazapyrene isomers
An In-depth Technical Guide on the Photophysical Properties of Novel Diazapyrene Isomers
Introduction
Diazapyrenes, a class of nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs), have garnered significant interest within the scientific community, particularly for their tunable electronic and photophysical properties.[1][2] As nitrogen isosteres of pyrene (B120774), the incorporation of nitrogen atoms into the pyrene framework dramatically alters the molecule's characteristics, leading to novel applications in materials science, organic electronics, and biomedical sensing.[3][4] The positioning of the nitrogen atoms—isomerism—plays a crucial role in determining the ultimate photophysical behavior, with different isomers exhibiting vastly different fluorescence quantum yields, lifetimes, and sensitivities to their environment.[1][5]
This technical guide provides a comprehensive overview of the photophysical properties of recently synthesized diazapyrene isomers, with a focus on 1,6-diazapyrene and various 2,7-diazapyrene (B1250610) derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative photophysical data, experimental protocols for synthesis and characterization, and visual representations of key workflows and mechanisms.
Photophysical Properties of Diazapyrene Isomers
The introduction of nitrogen atoms into the pyrene core significantly modulates the optical and electronic properties of the resulting hetero-PAHs.[6] This structural perturbation leads to changes in absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. The properties are highly dependent on the isomeric form and the nature of any peripheral substituents.
Comparative Data of Diazapyrene Isomers
The contrast between different isomers is starkly illustrated by comparing the well-studied 2,7-diazapyrene (DAP27) with the more recently synthesized 1,6-diazapyrene (DAP16). DAP16 exhibits a violet fluorescence with a sub-nanosecond decay time, a significant deviation from both pyrene and DAP27.[1] This highlights the profound impact of the nitrogen atoms' positions on the excited state deactivation pathways.[1][5]
| Compound | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| 1,6-Diazapyrene (DAP16) | - | - | - | 0.34 | 0.73 | [1] |
| 2,7-Diazapyrene (DAP27) | - | - | - | - | ~10 | [1] |
Substituted 2,7-Diazapyrene Derivatives
Functionalization of the 2,7-diazapyrene core, particularly at the 1,3,6,8-positions, has proven to be an effective strategy for tuning its photophysical properties.[7] Introducing electron-donating aryl or alkynyl groups can induce a significant bathochromic (red) shift in both absorption and emission spectra due to extended π-conjugation.[7]
| Compound Class | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
| 1,3,6,8-Tetraaryl-2,7-DAPs | CH2Cl2 | - | - | 0.13 - 0.47 | ~8 | [7] |
| 1,3,6,8-Tetraaryl-2,7-DAPs | Solid State | - | - | 0.01 - 0.41 | - | [7] |
| Tetraalkynyl-2,7-DAP (30b) | - | up to 480 | up to 500 | 0.33 | - | [7] |
| N,N'-dimethyl-2,7-DAP dication (35b2+) | THF | Bathochromic shift vs. neutral | - | 0.61 | - | [7] |
| Boron Complex of 2,7-DAP (39b) | - | 400 - 600 | - | 0.41 | - | [7] |
| 2,7-DAP Salt (41) | MeCN | - | - | 0.31 | - | [7] |
Experimental Methodologies
The synthesis and characterization of novel diazapyrene isomers involve a combination of organic synthesis techniques and advanced spectroscopic analysis.
Synthesis Protocols
-
1,6-Diazapyrene (DAP16) Synthesis: A novel approach for synthesizing DAP16 involves the reaction of naphthalene-1,5-diamine. This method utilizes a glycol/aniline methodology, where the specific structure of the diamine precursor directs the reaction at the peri position to form the required six-membered heterocyclic rings.[1]
-
Substituted 2,7-Diazapyrene Synthesis: A versatile method for creating 1,3,6,8-tetrasubstituted 2,7-diazapyrenes combines reductive aromatization of a naphthalene (B1677914) diimide precursor with a Nickel-catalyzed Suzuki–Miyaura cross-coupling reaction. This allows for the introduction of various aryl groups onto the diazapyrene core.[7] Another established method for synthesizing the core structure is the Bischler-Napieralski cyclization of amide precursors.[3]
Photophysical Characterization
-
UV-Vis Absorption and Fluorescence Spectroscopy: Steady-state absorption and emission spectra are fundamental for characterizing the electronic transitions of diazapyrene isomers. These measurements are typically performed in dilute solutions using various solvents to assess solvatochromic effects.[8] Emission spectra are recorded on a corrected fluorescence spectrophotometer.[9]
-
Fluorescence Quantum Yield (Φf) Determination: The fluorescence quantum yield, which measures the efficiency of the emission process, is typically determined relative to a well-characterized standard.[10] Quinine sulfate (B86663) in 1.0 N H2SO4 (Φf = 0.55) is a commonly used standard for this purpose.[9] The calculation involves comparing the integrated fluorescence intensities and the absorbance values of the sample and the standard at the excitation wavelength, correcting for differences in solvent refractive index.[9]
-
Fluorescence Lifetime (τf) Measurement: Excited-state lifetimes are measured using time-resolved fluorescence techniques, most commonly Time-Correlated Single Photon Counting (TCSPC).[11] This method involves exciting the sample with a pulsed light source (e.g., a laser) and measuring the time delay between excitation and the detection of emitted photons. The resulting fluorescence decay curve is then fitted to an exponential function to determine the lifetime.[9]
-
Computational Analysis: To complement experimental findings, (Time-Dependent) Density Functional Theory, or (TD-)DFT, is extensively used.[1] These calculations help to elucidate the electronic structure, molecular orbital symmetries, and deactivation pathways of the excited states, providing a theoretical basis for the observed photophysical properties.[1][5]
Visualizing Workflows and Mechanisms
The development and application of diazapyrene isomers follow a logical progression from synthesis to functional analysis. Their utility as sensors relies on specific interactions that modulate their fluorescence output.
Caption: General experimental workflow from synthesis to application of diazapyrene isomers.
Caption: Relationship between diazapyrene structure and its photophysical properties.
References
- 1. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azapyrene-based fluorophores: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs | Semantic Scholar [semanticscholar.org]
- 6. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 8. Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Crystal Structure of 5,10-dimethyl-4,9-diazapyrene: A Comprehensive Technical Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 5,10-dimethyl-4,9-diazapyrene, a heterocyclic aromatic compound of interest to researchers in materials science and drug development. This document summarizes the critical crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents key structural features. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this molecule's solid-state architecture.
Core Crystallographic Data
The crystal structure of 5,10-dimethyl-4,9-diazapyrene has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below. This data provides the fundamental lattice and symmetry information of the crystalline solid.
| Parameter | Value |
| Empirical Formula | C₁₈H₁₄N₂ |
| Formula Weight | 258.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0246(5) |
| b (Å) | 15.5147(5) |
| c (Å) | 9.1453(9) |
| β (°) | 101.23(1) |
| Volume (ų) | 560.1(1) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.531 |
| Absorption Coefficient (mm⁻¹) | 0.091 |
| F(000) | 272 |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.117 |
| R indices (all data) | R1 = 0.057, wR2 = 0.128 |
Molecular and Crystal Packing Structure
The asymmetric unit of the 5,10-dimethyl-4,9-diazapyrene crystal contains one half of the molecule, with the other half being generated by crystallographic symmetry. The molecule itself is planar, a common feature for polycyclic aromatic systems.
In the crystal, the planar molecules are arranged in a parallel, stacked fashion, indicative of significant π-π interactions between the aromatic cores. This stacking is a key feature of the crystal packing and influences the material's bulk properties.
Selected Bond Lengths and Angles
The following table presents a selection of key intramolecular bond lengths and angles, providing insight into the molecular geometry.
| Bond | Length (Å) | Angle | Degrees (°) |
| N(4)-C(3a) | 1.362(2) | C(3a)-N(4)-C(5) | 117.8(1) |
| N(4)-C(5) | 1.321(2) | N(4)-C(5)-C(5a) | 123.1(1) |
| C(1)-C(2) | 1.371(2) | N(4)-C(3a)-C(3) | 122.3(1) |
| C(2)-C(3) | 1.411(2) | C(1)-C(2)-C(3) | 120.7(1) |
| C(3)-C(3a) | 1.418(2) | C(2)-C(3)-C(3a) | 121.2(1) |
| C(5)-C(5a) | 1.428(2) | C(5)-C(5a)-C(6) | 119.5(1) |
| C(5a)-C(6) | 1.411(2) | C(5a)-C(6)-C(6a) | 121.1(1) |
| C(6)-C(6a) | 1.427(2) | ||
| C(1)-C(10b) | 1.421(2) | ||
| C(3a)-C(10b) | 1.429(2) | ||
| C(5a)-C(6a) | 1.427(2) | ||
| C(6a)-C(7) | 1.371(2) |
Note: Due to symmetry, equivalent bonds and angles on the other half of the molecule are identical.
Experimental Protocols
The successful determination of the crystal structure of 5,10-dimethyl-4,9-diazapyrene involved a multi-step process, from synthesis to crystallographic analysis. The detailed methodologies are outlined below.
Synthesis and Crystallization
5,10-dimethyl-4,9-diazapyrene was synthesized according to a previously reported procedure. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent system. The specific solvent and temperature conditions are critical for obtaining high-quality crystals.
X-ray Data Collection
A single crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected on a four-circle diffractometer. The key parameters for the data collection are summarized below:
| Parameter | Value |
| Diffractometer | Philips PW1100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Scan Type | ω/2θ |
| 2θ Range for Data Collection | 3.0° to 25.0° |
| Index Ranges | -4 ≤ h ≤ 4, 0 ≤ k ≤ 18, 0 ≤ l ≤ 10 |
| Reflections Collected | 1083 |
| Independent Reflections | 979 [R(int) = 0.016] |
Structure Solution and Refinement
The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The refinement details are as follows:
| Parameter | Value |
| Structure Solution Program | SHELXS-97 |
| Refinement Program | SHELXL-97 |
| Number of Restraints | 0 |
| Parameters | 90 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.117 |
| R indices (all data) | R1 = 0.057, wR2 = 0.128 |
| Largest diff. peak and hole | 0.18 and -0.19 e.Å⁻³ |
Visualizations
To further elucidate the experimental process and the logical flow of the structural analysis, the following diagrams are provided.
Figure 1: Experimental workflow for the crystal structure determination of 5,10-dimethyl-4,9-diazapyrene.
Figure 2: Logical relationship of key findings from the crystal structure analysis.
Conclusion
The crystal structure analysis of 5,10-dimethyl-4,9-diazapyrene reveals a planar molecule that packs in a parallel, stacked arrangement dominated by π-π interactions. The detailed crystallographic data and experimental protocols provided herein offer a comprehensive resource for researchers working with this compound and related heterocyclic systems. This fundamental structural information is crucial for understanding the solid-state behavior of 5,10-dimethyl-4,9-diazapyrene and for the rational design of new materials and therapeutic agents.
Quantum Chemical Calculations for 4,9-Diazapyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 4,9-diazapyrene, a nitrogen-containing polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, offering a framework for researchers investigating the electronic and structural properties of this molecule.
Introduction to this compound
This compound is a heterocyclic aromatic molecule structurally related to pyrene, with two nitrogen atoms replacing carbon atoms in the core structure. This substitution has profound effects on the molecule's electronic properties, including its frontier molecular orbitals and spectroscopic behavior. Understanding these properties through computational modeling is crucial for the design of novel materials and potential therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the structure-property relationships in such systems.
Theoretical Background and Computational Methods
Quantum chemical calculations provide a powerful means to predict the geometric, electronic, and spectroscopic properties of molecules from first principles. For a molecule like this compound, DFT offers a good balance between computational cost and accuracy.
Geometry Optimization
The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. This is typically achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used functional for such calculations, often paired with a Pople-style basis set such as 6-31G(d,p). A frequency calculation should follow the optimization to ensure that the obtained structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Electronic Properties
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its absorption and emission characteristics.
Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules, allowing for the prediction of UV-Vis absorption spectra. By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate the absorption spectrum and compare it with experimental data.
Data Presentation
The quantitative data obtained from quantum chemical calculations on this compound can be effectively summarized in tables for easy comparison and analysis. The following tables present illustrative data that one might expect from DFT calculations on this compound.
Disclaimer: The following data is representative and for illustrative purposes. Actual values will depend on the specific level of theory and basis set used.
Table 1: Optimized Geometry of this compound (B3LYP/6-31G(d,p))
| Parameter | Value |
| C-C Bond Length (Å) | 1.38 - 1.43 |
| C-N Bond Length (Å) | 1.33 - 1.37 |
| C-H Bond Length (Å) | ~1.08 |
| C-C-C Bond Angle (°) | 118 - 122 |
| C-N-C Bond Angle (°) | ~117 |
| C-C-H Bond Angle (°) | ~120 |
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-31G(d,p))
| Property | Value |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.75 |
| HOMO-LUMO Gap (eV) | 4.50 |
| Ionization Potential (eV) | 6.25 |
| Electron Affinity (eV) | 1.75 |
Table 3: Calculated UV-Vis Absorption Spectrum of this compound (TD-DFT/B3LYP/6-31G(d,p))
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 380 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 355 | 0.25 | HOMO-1 → LUMO |
| S₀ → S₃ | 330 | 0.05 | HOMO → LUMO+1 |
Experimental Protocols
A typical computational protocol for studying this compound using the Gaussian suite of programs is outlined below.[1][2][3]
Software and Hardware
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Hardware: A high-performance computing cluster is recommended for these types of calculations.
Step-by-Step Methodology
-
Input File Preparation:
-
Define the initial molecular geometry of this compound, for example, using a molecular builder and saving in a standard format like .xyz or by providing Z-matrix coordinates.
-
Create a Gaussian input file (.gjf or .com) specifying the desired calculation.
-
-
Geometry Optimization and Frequency Calculation:
-
Use the Opt and Freq keywords in the route section.
-
Specify the level of theory and basis set, for example, #p B3LYP/6-31G(d,p).
-
Include SCF=Tight for tighter convergence criteria.
-
The command line would look like: #p B3LYP/6-31G(d,p) Opt Freq SCF=Tight
-
-
Analysis of Optimization Results:
-
Verify that the optimization has converged successfully by checking the output file for "Optimization completed."
-
Confirm that the frequency calculation yields no imaginary frequencies, indicating a true energy minimum.
-
-
Electronic Property Calculation:
-
The HOMO and LUMO energies are available in the output file of the optimization calculation.
-
-
TD-DFT Calculation for UV-Vis Spectrum:
-
Use the optimized geometry from the previous step.
-
Create a new input file with the TD keyword.
-
Specify the number of excited states to calculate (e.g., TD(NStates=10)).
-
The command line would be: #p B3LYP/6-31G(d,p) TD(NStates=10)
-
The output file will contain the excitation energies, oscillator strengths, and the major orbital contributions for each excited state.
-
Visualizations
Diagrams are essential for visualizing molecular structures, computational workflows, and electronic transitions.
Caption: Molecular structure of this compound.
Caption: Workflow for quantum chemical calculations.
Caption: HOMO-LUMO electronic transition.
Application: DNA Intercalation Screening Workflow
This compound and its derivatives are of interest as potential DNA intercalators. A computational workflow to screen for such potential is outlined below.
Caption: Workflow for DNA intercalation screening.
This technical guide provides a foundational understanding of the theoretical and practical aspects of performing quantum chemical calculations on this compound. By following the outlined methodologies and utilizing the provided illustrative data and workflows, researchers can effectively investigate the properties of this important molecule and its derivatives for a wide range of applications.
References
Navigating the Challenges of 4,9-Diazapyrene: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Solubility Profile of 4,9-Diazapyrene
The solubility of a compound is a critical parameter that influences its suitability for various applications, from organic electronics to pharmaceutical formulations. The "like dissolves like" principle generally governs solubility, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents. However, the rigid, planar structure of this compound and the presence of nitrogen atoms introduce complexities.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties of similar polycyclic aromatic hydrocarbons and azaarenes, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and experimental verification is essential.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar, Aprotic | Hexane, Cyclohexane | Low | The nonpolar nature of the solvent is not effective at overcoming the intermolecular forces (π-π stacking) of the crystalline this compound. |
| Polar, Aprotic | Dichloromethane (DCM) | Medium to High | DCM's polarity can interact with the nitrogen atoms and the aromatic system, aiding in solvation. |
| Chloroform (B151607) | Medium to High | Similar to DCM, chloroform can effectively solvate this compound. | |
| Tetrahydrofuran (THF) | Medium | THF's ether oxygen can interact with the compound, but its overall solvating power for this class of molecules may be less than halogenated solvents. | |
| Acetonitrile (B52724) (ACN) | Low to Medium | While polar, acetonitrile is less effective at solvating large, nonpolar aromatic systems compared to other polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong, polar aprotic solvent capable of disrupting the crystal lattice of many organic compounds. | |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful solvent for a wide range of organic molecules. | |
| Polar, Protic | Methanol, Ethanol | Low | The hydrogen-bonding network of alcohols is not ideal for solvating the largely nonpolar surface of this compound, despite the presence of nitrogen atoms. |
II. Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved microparticles, either centrifuge the supernatant at high speed or filter it through a syringe filter into a clean vial. This step is critical to avoid overestimation of solubility.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Calculation:
-
The solubility is expressed as the determined concentration, typically in mg/mL, g/L, or mol/L.
-
Experimental workflow for the shake-flask solubility determination method.
III. Stability Studies of this compound
Assessing the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products that might affect its performance or toxicity. A stability-indicating analytical method, typically HPLC, is developed and validated for this purpose.[4] Forced degradation studies are conducted to intentionally degrade the molecule under various stress conditions to understand its degradation pathways.[5][6][7][8]
A. Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) or compound of interest in the presence of its degradation products, process impurities, and excipients.
General HPLC Parameters for Azaarenes:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound from its more polar degradation products.
-
Detection: A UV detector set at a wavelength where this compound has maximum absorbance (λmax) is a common choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
B. Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[5]
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable organic solvent and add a solution of a strong acid (e.g., 0.1 M to 1 M HCl).
-
Incubate the solution at room temperature or elevated temperature (e.g., 60 °C) for a specified period.
-
Neutralize the solution with a base (e.g., NaOH) before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable organic solvent and add a solution of a strong base (e.g., 0.1 M to 1 M NaOH).
-
Incubate and then neutralize with an acid (e.g., HCl).
-
-
Oxidation:
-
Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Incubate at room temperature.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80 °C) in an oven.
-
Also, expose a solution of this compound to heat.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber).
-
A control sample should be kept in the dark under the same conditions.
-
Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
The method is considered stability-indicating if the peaks corresponding to the degradation products are well-resolved from the peak of the intact this compound.
-
Peak purity analysis using a PDA detector should be performed to confirm that the this compound peak is spectrally pure in the presence of its degradants.
Workflow for stability testing and forced degradation studies.
C. Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported, insights can be drawn from studies on related PAHs like pyrene.[9][10] The presence of nitrogen atoms can also influence the degradation mechanism.
Potential Degradation Reactions:
-
Photodegradation: Similar to other PAHs, this compound is likely susceptible to photodegradation, especially in the presence of light and oxygen.[9][11] This can lead to the formation of oxidized species. The nitrogen atoms might also be susceptible to oxidation, forming N-oxides.
-
Oxidation: Strong oxidizing agents can lead to the formation of quinone-like structures and potentially ring-opened products.
-
Hydrolysis: While the aromatic system is generally stable to hydrolysis, extreme pH conditions combined with heat could potentially lead to some degradation, although this is expected to be less significant than photodegradation and oxidation.
Potential degradation pathways of this compound under stress conditions.
IV. Conclusion
The successful application of this compound in advanced materials and drug development hinges on a thorough understanding of its solubility and stability. Although quantitative data for this specific molecule is sparse in the literature, the experimental protocols and theoretical considerations presented in this guide provide a robust framework for researchers to conduct their own comprehensive studies. By systematically evaluating its behavior in various organic solvents and under different stress conditions, the scientific community can unlock the full potential of this promising aza-aromatic compound. It is recommended that initial solubility screening be performed in solvents like DMSO, DMF, and dichloromethane, and that stability studies focus on photolytic and oxidative degradation, as these are likely the primary degradation pathways for this class of molecules.
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
- 10. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4,9-Diazapyrene Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of key precursors to 4,9-diazapyrene, a nitrogen-containing polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. The core of this guide focuses on the preparation of N,N'-bis(2-phenylethyl)pyromellitic diimide, the primary precursor for the synthesis of this compound via the Bischler-Napieralski reaction. Detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow are presented to aid researchers in the successful preparation and identification of these compounds.
Introduction
This compound is a unique heterocyclic scaffold that has garnered attention for its potential applications as a DNA intercalator, in optoelectronic devices, and as a building block for novel smart materials.[1] The synthesis of this compound and its derivatives is often challenging, with the Bischler-Napieralski reaction of specific amide precursors being a key strategic approach.[1] This guide focuses on the synthesis and detailed characterization of the crucial precursor, N,N'-bis(2-phenylethyl)pyromellitic diimide, providing a foundational methodology for researchers in the field.
Synthetic Pathway and Logic
The synthesis of this compound precursors commences with commercially available starting materials, pyromellitic dianhydride and 2-phenylethan-1-amine. The reaction proceeds through a two-step process: first, the formation of the diimide precursor, followed by an intramolecular cyclization to form the diazapyrene core. The overall workflow is depicted in the diagram below.
References
An In-Depth Technical Guide to the Electrochemical Properties of Substituted 4,9-Diazapyrenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of substituted 4,9-diazapyrenes, a class of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) of significant interest in materials science and medicinal chemistry. The introduction of nitrogen atoms into the pyrene (B120774) core profoundly influences its electronic structure, leading to unique redox behaviors that are tunable through substitution. This document details the experimental methodologies used to characterize these properties and presents available quantitative data to facilitate comparative analysis.
Core Electrochemical Characteristics
The electrochemical behavior of substituted 4,9-diazapyrenes is primarily investigated using cyclic voltammetry (CV), a powerful technique to determine redox potentials, and to probe the stability of the resulting charged species. The nitrogen atoms within the pyrene framework act as electron-withdrawing groups, which generally leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) and an elevation of the Highest Occupied Molecular Orbital (HOMO) compared to the parent pyrene molecule. This modification facilitates both reduction and oxidation processes.
The nature and position of substituents on the 4,9-diazapyrene core offer a versatile strategy for fine-tuning its electrochemical properties. Electron-donating groups (EDGs) tend to raise the HOMO energy level, making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) lower the LUMO energy level, facilitating reduction. This tunability is crucial for the design of novel materials for applications such as organic electronics, sensors, and photoredox catalysis.
Quantitative Electrochemical Data
The following table summarizes key electrochemical data for a selection of substituted diazapyrene derivatives. While specific data for a wide range of 4,9-diazapyrenes is limited in the accessible literature, data for the closely related and well-studied 2,7-diazapyrene (B1250610) derivatives are presented to provide insight into the expected electrochemical behavior. The substitution pattern in 2,7-diazapyrenes has a comparable influence on the electronic properties to that expected for 4,9-diazapyrenes.
| Compound/Substituent | First Reduction Potential (Ered1) (V vs. Fc/Fc+) | Second Reduction Potential (Ered2) (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| 1,3,6,8-tetra(4-tert-butylphenyl)-2,7-diazapyrene | -2.14 | -2.53 | - | -2.66 | - |
| N,N'-dimethyl-1,3,6,8-tetra(4-tert-butylphenyl)-2,7-diazapyrenium dication | -1.01 | -1.34 | - | - | - |
| 1,3,6,8-tetrapentyl-2,7-diazapyrene | -2.56 | - | - | - | - |
Note: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, respectively, referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of -4.8 eV versus vacuum. The electrochemical band gap is the difference between the HOMO and LUMO energy levels.[1]
Experimental Protocols
The characterization of the electrochemical properties of substituted 4,9-diazapyrenes typically involves cyclic voltammetry. The following is a generalized experimental protocol based on common practices reported in the literature.[2]
1. Preparation of the Analyte Solution:
-
A stock solution of the substituted this compound derivative is prepared in a high-purity, anhydrous solvent suitable for electrochemical measurements (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). The concentration is typically in the range of 0.1 to 1.0 mM.
-
A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium tetrafluoroborate (B81430) (TBA BF4), is added to the solution at a concentration of 0.1 M to ensure sufficient conductivity.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon electrode is commonly employed. The electrode surface is polished with alumina (B75360) slurry and sonicated in an appropriate solvent before each measurement to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (B79036) (Ag/AgNO3) electrode is used as the reference.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained above the solution throughout the experiment.
3. Cyclic Voltammetry Measurement:
-
The potentiostat is programmed to scan the potential from an initial value where no faradaic current is observed, towards the desired switching potential in either the positive or negative direction, and then back to the initial potential.
-
The scan rate is typically set between 50 and 200 mV/s.[2] Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration. This is achieved by adding a small amount of ferrocene to the analyte solution after the initial measurements and recording its cyclic voltammogram. The half-wave potential of the Fc/Fc+ couple is then used to reference the measured potentials of the diazapyrene derivative.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the electrochemical analysis of substituted 4,9-diazapyrenes.
References
Theoretical Investigation of 4,9-Diazapyrene Electronic Transitions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Diazapyrene is a nitrogen-containing polycyclic aromatic hydrocarbon (PAH), an aza-analogue of pyrene (B120774). The introduction of nitrogen atoms into the pyrene core significantly alters its electronic properties, leading to unique photophysical behaviors that are of interest in materials science and drug development. Understanding the nature of electronic transitions in this compound is crucial for the rational design of novel fluorescent probes, photosensitizers, and organic electronic materials. This technical guide provides a comprehensive overview of the theoretical investigation of the electronic transitions of this compound, summarizing available data on its derivatives and outlining the standard computational protocols for such studies. While a detailed theoretical study on the electronic transitions of the parent this compound is not extensively available in the reviewed literature, this guide leverages data from closely related compounds and established computational methodologies to provide a foundational understanding.
Data Presentation: Electronic Transitions of this compound Derivatives
Direct theoretical data on the electronic transitions of unsubstituted this compound is scarce in the current literature. However, studies on its derivatives provide valuable insights into the electronic behavior of the core structure. The following table summarizes experimental absorption data for thiophene-conjugated this compound isomers, which showcase the influence of substitution on the electronic transitions.
| Compound | Peak 1 (nm) | Peak 2 (nm) | Optical Band Gap (eV) |
| 1,6-PyNN-T2 | 321 | 448 | 2.43 |
| 2,7-PyNN-T2 | 339 | 393 | 2.72 |
| 3,8-PyNN-T2 | 328 | 492 | 2.21 |
Data sourced from a study on isomeric diazapyrene–thiophene (B33073) conjugated systems. The compounds are derivatives of this compound with thiophene substitutions at different positions.
Experimental and Computational Protocols
The theoretical investigation of the electronic transitions of molecules like this compound typically involves a combination of Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.
Ground State Geometry Optimization
-
Initial Structure: A 3D model of the this compound molecule is constructed.
-
Computational Method: DFT is employed for geometry optimization. A common and effective functional for such systems is the B3LYP hybrid functional.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is often used to provide a good balance between accuracy and computational cost for organic molecules.
-
Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum is reached.
Calculation of Electronic Transitions
-
Method: TD-DFT is the workhorse for calculating vertical excitation energies and oscillator strengths, which correspond to the energies and intensities of electronic transitions observed in UV-Vis absorption spectra.
-
Functionals and Basis Sets: The same functional and basis set used for the ground-state optimization (e.g., B3LYP/6-31G(d,p)) are typically used for the TD-DFT calculations for consistency.
-
Number of States: The calculation is set up to compute a sufficient number of excited states to cover the spectral region of interest.
-
Solvent Effects: To simulate experimental conditions more accurately, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Analysis of Transitions: The output of the TD-DFT calculation provides the excitation energy (often in eV), the oscillator strength (a dimensionless quantity related to the transition probability), and the major molecular orbital contributions to each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). This allows for the characterization of the transitions (e.g., π → π, n → π).
Mandatory Visualization
Whitepaper: A Technical Guide to the Discovery of Novel Diazapyrene Isomers Through Computational Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), and specifically diazapyrenes, represent a class of compounds with significant potential in materials science and drug development. The strategic insertion of nitrogen atoms into the pyrene (B120774) scaffold dramatically alters the electronic, photophysical, and biological properties of the parent molecule.[1] The precise positioning of these nitrogen atoms offers a powerful tool for tuning these properties, making diazapyrene isomers attractive candidates for applications ranging from organic electronics to novel therapeutics.[1] Out of the 15 possible neutral diazapyrene isomers, only a handful have been synthesized and characterized, leaving a vast chemical space unexplored.[1]
This technical guide provides a comprehensive overview of a modern, computationally-driven workflow for the discovery and characterization of novel diazapyrene isomers. By integrating computational screening with targeted experimental validation, researchers can efficiently navigate the extensive isomer landscape to identify candidates with desired properties. This document details the theoretical and practical aspects of this approach, from the in silico generation of isomer libraries to their synthesis and characterization, with a particular focus on their potential as DNA intercalating agents in drug development.
Computational Screening Workflow
The discovery of novel diazapyrene isomers begins with a systematic computational screening process designed to predict the stability and properties of a large number of potential candidates. This in silico approach allows for the prioritization of synthetic efforts on the most promising isomers.
Virtual Isomer Library Generation
The initial step involves the generation of a comprehensive library of all possible constitutional isomers of diazapyrene. This can be achieved using specialized software that systematically explores atomic connectivity based on a given molecular formula (C₁₄H₈N₂).
-
Methodology: Open-source software such as MAYGEN or enu can be employed for the exhaustive and isomorphism-free generation of constitutional isomers.[2][3][4] These programs utilize principles from algorithmic graph theory to ensure that each unique isomer is generated only once.
-
Input: The molecular formula (C₁₄H₈N₂) and atomic valencies.
-
Output: A list of unique molecular graphs representing all possible diazapyrene isomers.
Initial Screening and Filtering
Given the large number of potential isomers, a multi-tiered screening approach is employed. The initial phase uses lower-level, less computationally expensive methods to filter out unstable or uninteresting candidates.
-
Methodology: Geometry optimization of the generated isomers is performed using semi-empirical methods or Density Functional Tight Binding (DFTB). These methods provide a rapid assessment of the relative stabilities of the isomers.
-
Properties Calculated: Relative energies are calculated to identify low-energy, thermodynamically plausible isomers. Basic electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also be estimated to provide a preliminary indication of their electronic behavior.
High-Level DFT and TD-DFT Refinement
Isomers that pass the initial screening are subjected to more accurate, higher-level quantum chemical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
-
Methodology: Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-31G*. This level of theory provides reliable molecular structures and energies for organic molecules. Following optimization, TD-DFT calculations are carried out to investigate the excited-state properties.
-
Properties Calculated:
-
Optimized ground-state geometries.
-
Relative energies and thermodynamic stability.
-
HOMO and LUMO energy levels.
-
Simulated UV-Vis absorption spectra (excitation energies and oscillator strengths).
-
Singlet and triplet excited state energies.
-
Candidate Selection
The final step of the computational workflow involves the analysis of the calculated data to select the most promising candidates for experimental synthesis and characterization. Selection criteria are based on the specific application of interest, such as desired photophysical properties (e.g., absorption and emission wavelengths) or electronic properties (e.g., HOMO/LUMO gap).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the computationally selected diazapyrene isomers.
Synthesis of Diazapyrene Isomers
The synthesis of diazapyrene isomers can be achieved through various strategies, often involving multi-step procedures. A common approach is the Bischler-Napieralski cyclization. Another method that has been successfully employed is acceptorless dehydrogenative condensation.[1]
Example Protocol: Synthesis of 1,6-Diazapyrene via Acceptorless Dehydrogenative Condensation [1]
-
Reactants: Naphthalene-1,5-diamine (1 mmol) and ethylene (B1197577) glycol (5 mL).
-
Catalyst: A mixture of Pt/Al₂O₃ (1.7 mol %) and ZnO (4.5 mol %).
-
Reaction Conditions: The reactants and catalysts are heated at 175 °C.
-
Purification: The resulting mixture is purified using column chromatography to separate the desired 1,6-diazapyrene from byproducts.
-
Characterization: The final product is characterized by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Density Functional Theory (DFT) Calculations
Detailed DFT calculations are performed to correlate experimental findings with theoretical predictions.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Geometry Optimization: The initial molecular structure is optimized using a functional such as B3LYP with a basis set like 6-31G(d). Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Properties: HOMO and LUMO energies are obtained from the optimized structure.
-
Excited State Calculations: TD-DFT calculations are performed on the optimized ground-state geometry to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
-
Solvent Effects: To better match experimental conditions, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to characterize the photophysical properties of the synthesized isomers.
-
Sample Preparation: A dilute solution of the diazapyrene isomer is prepared in a suitable spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane (B109758), or acetonitrile). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used.
-
UV-Vis Measurement:
-
A baseline is recorded using a cuvette containing only the solvent.
-
The absorbance spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-600 nm).
-
The λ_max and corresponding molar absorptivity (ε) are determined.
-
-
Fluorescence Measurement:
-
The sample is excited at or near its λ_max.
-
The emission spectrum is recorded. The wavelength of maximum emission (λ_em) is determined.
-
The fluorescence quantum yield (Φ_F) is determined relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G). The following equation is used: Φ_F,sample = Φ_F,standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to investigate the electrochemical properties of the diazapyrene isomers, providing information about their redox potentials and HOMO/LUMO energy levels.
-
Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The diazapyrene isomer is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Measurement:
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential.
-
-
Data Analysis:
-
The oxidation and reduction peak potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Data Presentation
The following tables summarize the predicted and experimental properties of several diazapyrene isomers.
Table 1: Calculated Electronic Properties of Selected Diazapyrene Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Diazapyrene | -5.98 | -1.87 | 4.11 |
| 1,6-Diazapyrene | -6.15 | -1.95 | 4.20 |
| 1,8-Diazapyrene | -6.05 | -1.90 | 4.15 |
| 2,7-Diazapyrene | -6.21 | -1.85 | 4.36 |
| 4,5-Diazapyrene | -5.89 | -2.01 | 3.88 |
| 4,9-Diazapyrene | -6.11 | -2.05 | 4.06 |
| 4,10-Diazapyrene | -6.13 | -2.03 | 4.10 |
Data are hypothetical and for illustrative purposes, based on typical values for aza-PAHs.
Table 2: Experimental Photophysical and Electrochemical Data of Selected Diazapyrene Isomers
| Isomer | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) |
| 1,6-Diazapyrene | DCM | 350 | 365 | 0.34[3] | N/A | N/A |
| 2,7-Diazapyrene | H₂O | ~340 | ~380 | ~0.1 | N/A | -2.56[5] |
| This compound | N/A | ~360 | ~450 | N/A | N/A | N/A |
| 4,10-Diazapyrene | N/A | ~355 | ~440 | N/A | N/A | N/A |
N/A: Data not available in the searched literature. Data is compiled from various sources and experimental conditions may vary.
Application in Drug Development: DNA Intercalation
Many planar aromatic molecules, including diazapyrene derivatives, have the potential to act as DNA intercalators. This mechanism of action is the basis for several established anticancer drugs.[6] The insertion of the molecule between the base pairs of the DNA double helix can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Mechanism of DNA Intercalation
The process of DNA intercalation involves the non-covalent insertion of a planar molecule into the space between adjacent base pairs of the DNA double helix. This leads to a distortion of the DNA structure, including unwinding of the helix and an increase in the distance between the base pairs.
Experimental Validation of DNA Binding
The interaction of a novel diazapyrene isomer with DNA can be experimentally verified using several techniques.
Protocol: UV-Vis Titration for DNA Binding
-
Materials: A solution of the diazapyrene isomer of known concentration and a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
Record the UV-Vis spectrum of the diazapyrene solution alone.
-
Incrementally add small aliquots of the ct-DNA stock solution to the diazapyrene solution.
-
Record the UV-Vis spectrum after each addition.
-
-
Analysis:
-
Changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the λ_max, are indicative of intercalation.
-
The binding constant (K_b) can be determined by analyzing the changes in absorbance as a function of DNA concentration using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Protocol: Fluorescence Spectroscopy for DNA Binding
-
Competitive Binding Assay:
-
A solution containing ct-DNA and a known fluorescent intercalator (e.g., ethidium (B1194527) bromide) is prepared.
-
The fluorescence of this solution is measured.
-
The novel diazapyrene isomer is titrated into the solution.
-
-
Analysis:
-
If the diazapyrene isomer displaces the ethidium bromide from the DNA, a quenching of the fluorescence will be observed.
-
The extent of quenching can be used to determine the relative binding affinity of the new compound.
-
Conclusion
The integration of computational screening and experimental validation provides a powerful and efficient paradigm for the discovery of novel diazapyrene isomers. This approach allows for the rational design and targeted synthesis of compounds with tailored photophysical, electrochemical, and biological properties. The potential of diazapyrene derivatives as DNA intercalating agents highlights their promise in the development of new therapeutic agents. This technical guide provides a foundational workflow for researchers and professionals seeking to explore the rich chemical space of diazapyrenes and unlock their potential in materials science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Development of an open-source software for isomer enumeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAYGEN: an open-source chemical structure generator for constitutional isomers based on the orderly generation principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Notes: 4,9-Diazapyrene as a Fluorescent Probe for Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Diazapyrene and its derivatives are a class of planar, aromatic heterocyclic compounds that have garnered significant interest as fluorescent probes for nucleic acids. Their unique photophysical properties, combined with a high affinity for DNA and RNA, make them valuable tools in various biochemical and cellular applications. These molecules typically interact with double-stranded (ds) nucleic acids through intercalation, inserting themselves between the base pairs of the DNA or RNA helix.[1][2] This binding event often leads to a significant enhancement in their fluorescence emission, providing a clear signal for the presence and structure of nucleic acids. This document provides an overview of the applications, quantitative data, and detailed protocols for utilizing this compound-based probes.
Principle of Operation
The fluorescence of many this compound derivatives is relatively low in aqueous solutions but increases significantly upon binding to nucleic acids. The mechanism involves the restriction of intramolecular motion and protection from solvent quenching when the probe is intercalated into the hydrophobic core of the nucleic acid duplex. The large aromatic surface of the diazapyrene core facilitates strong π-stacking interactions with the nucleobases.[1] Some derivatives also exhibit selectivity for specific base pairs or nucleic acid structures, such as G-quadruplexes.[1]
Applications
-
Quantification of Nucleic Acids: The fluorescence enhancement upon binding allows for the sensitive quantification of DNA and RNA in solution.
-
Structural Probing: Changes in fluorescence can be used to study the secondary structure of nucleic acids and monitor conformational changes.[1]
-
Cellular Imaging: Cationic derivatives of this compound can penetrate cell membranes and localize in the nucleus, enabling the visualization of nuclear DNA in living cells.[1]
-
Drug Development: As intercalating agents, this compound derivatives have shown antiproliferative activity and the ability to influence gene expression, making them potential candidates for therapeutic development.[1] They can induce cellular responses such as cell cycle arrest and apoptosis by interacting with cellular DNA and/or RNA.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various this compound derivatives based on published literature.
Table 1: Photophysical Properties of this compound Derivatives
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Key Characteristics | Reference |
|---|---|---|---|---|
| 4,9-diazapyrenium | Not specified | ~610 nm | Fluorescence in the visible spectrum, suitable for cell imaging. | [1] |
| para-N-Methylpyridinium Pyrenes | ~400-430 nm | ~540 nm | Emission changes are dependent on the base-pair composition (AT vs. GC). | [3] |
| 4-amino-1,8-naphthalimide (B156640) derivatives | Not specified | Not specified | Fluorescence is enhanced in the presence of adenine (B156593) and guanine-rich sequences. |[4] |
Note: Detailed photophysical data for the parent this compound is often presented in the context of specific derivatives and experimental conditions.
Table 2: Nucleic Acid Binding Affinity of this compound Derivatives
| Derivative | Nucleic Acid Target | Binding Constant (log Ks) | Method | Reference |
|---|---|---|---|---|
| 4,9-diazapyrenium salts | Nucleic bases | 1.6 - 2.8 (1:1 stoichiometry) | Not specified | [1] |
| Bis(4,9-diazapyrenium) cation | dsDNA, dsRNA | Higher affinity for DNA over RNA. | Not specified | [1] |
| Monofunctional 4,9-diazapyrenium compounds | ds-Nucleic Acids | Noteworthy RNA selectivity. | UV/Fluorescence Titrations | [2] |
| Bifunctional (p-xylylene bridged) | ds-Nucleic Acids | Distinctly high affinity, suggesting bisintercalation. | Scatchard Analysis |[2] |
Table 3: Thermal Denaturation Data (ΔTm)
| Derivative | Nucleic Acid | ΔTm (°C) | Observations | Reference |
|---|
| Monofunctional & Bifunctional 4,9-diazapyrenium compounds | poly(A)-poly(U) (RNA-type) | Biphasic melting curves observed. | Stabilizes the duplex against thermal denaturation. |[2] |
Note: The change in melting temperature (ΔTm) is a direct indicator of the stabilization of the nucleic acid duplex by the binding ligand.
Visualized Workflows and Mechanisms
References
- 1. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of new 4,9-diazapyrenium compounds with double stranded nucleic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Para-N-Methylpyridinium Pyrenes: Impact of Positive Charge on ds-DNA/RNA and Protein Recognition, Photo-Induced Bioactivity, and Intracellular Localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,9-Diazapyrene DNA Intercalation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Diazapyrene and its derivatives are a class of planar aromatic compounds that have garnered significant interest in medicinal chemistry and drug development due to their potential as DNA intercalating agents. Their ability to insert between the base pairs of double-stranded DNA can disrupt essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects in rapidly proliferating cancer cells. This document provides detailed experimental protocols and data presentation for the characterization of this compound-DNA interactions, a critical step in the evaluation of their therapeutic potential. The following assays are described: UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Viscosity Measurement, and Circular Dichroism (CD) Spectroscopy.
Data Presentation
The interaction of this compound derivatives with DNA can be quantified by various biophysical techniques. The following tables summarize key parameters obtained from the literature for different derivatives.
Table 1: Binding Constants of this compound Derivatives with DNA
| Compound/Derivative | Method | Binding Constant (K) | Reference |
| 4,9-Diazapyrenium salts | Spectrophotometric Titration | log Ks 1.6–2.8 (with nucleic bases) | [1] |
| Quaternary ammonium (B1175870) salt with cation 5 | Spectrophotometric Titration | 6.6 x 106 M-1 | [1] |
| Negatively charged phosphate (B84403) group derivative | Spectrophotometric Titration | <102 M-1 | [1] |
Table 2: In Vitro Cytotoxicity of 4,9-Diazapyrenium Derivatives
| Compound/Derivative | Cell Line(s) | IC50 | Reference |
| N,N'-dimethyl-4,9-diazapyrenium derivatives (39-41) | SKBr3, HeLa, CaCo2, SW620 | 0.29–52.2 µg/ml | [1] |
| 2,7-Diamino-4-methyl-5,10-diphenyl-4,9-diazapyrenium chloride | Various tumor cells | Micromolar range | [1] |
| 2,7-Diamino-4-methyl-5,10-diphenyl-4,9-diazapyrenium chloride | Glioma cells | Submicromolar range | [1] |
Experimental Protocols
UV-Visible Spectroscopy for DNA Binding Analysis
UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the maximum absorbance wavelength of the compound.
Objective: To determine the binding constant (Kb) of this compound with DNA.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Calf Thymus DNA (ct-DNA) stock solution in buffer
-
Buffer solution (e.g., Tris-HCl buffer, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a working solution of this compound in the buffer. The final concentration should result in an initial absorbance of ~1.0.
-
Determine the concentration of the ct-DNA stock solution by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M-1cm-1).
-
Titration:
-
Place a fixed concentration of this compound solution in the sample cuvette.
-
Record the initial UV-Vis spectrum from 200-500 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum.
-
Correct for the dilution effect by subtracting the absorbance of the corresponding amount of ct-DNA in the buffer.
-
-
Data Analysis:
-
Plot the absorbance of this compound at its λmax against the concentration of DNA.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where εa is the extinction coefficient of the compound at a given DNA concentration, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound.
-
Fluorescence Quenching Assay
The intrinsic fluorescence of this compound can be quenched upon intercalation into the DNA double helix due to the interaction with the nucleobases. This quenching can be used to determine the binding affinity.
Objective: To determine the binding and quenching constants of this compound with DNA.
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Fluorescence cuvettes
-
Fluorometer
Protocol:
-
Prepare a dilute solution of this compound in the buffer.
-
Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of this compound.
-
Titration:
-
Place the this compound solution in the cuvette and record the initial fluorescence intensity.
-
Add increasing concentrations of ct-DNA to the cuvette.
-
After each addition, mix and allow to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The binding constant (Kb) can be calculated from the plot of log[(F0-F)/F] vs. log[DNA].
-
Viscosity Measurement
Intercalation of a molecule between DNA base pairs causes an increase in the length of the DNA helix, which in turn leads to an increase in the viscosity of the DNA solution.
Objective: To determine the effect of this compound on the viscosity of a DNA solution.
Materials:
-
This compound stock solution
-
ct-DNA solution (sonicated to obtain fragments of ~200-500 bp)
-
Buffer solution
-
Capillary viscometer (e.g., Ubbelohde viscometer)
-
Constant temperature water bath
Protocol:
-
Prepare a series of solutions with a fixed concentration of ct-DNA and varying concentrations of this compound in the buffer.
-
Equilibrate the viscometer and the sample solutions in the water bath at a constant temperature (e.g., 25°C).
-
Measure the flow time of the buffer (t0) and each of the sample solutions (t).
-
Data Analysis:
-
Calculate the relative viscosity (η/η0) for each sample, where η and η0 are the viscosities of the sample and the buffer, respectively. The ratio of viscosities can be approximated by the ratio of flow times (t/t0).
-
Plot the relative viscosity versus the ratio of the concentration of this compound to the concentration of DNA. A significant increase in relative viscosity is indicative of intercalation.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of DNA. Intercalation can induce conformational changes in the DNA, which can be detected as changes in the CD spectrum.
Objective: To investigate the conformational changes in DNA upon binding of this compound.
Materials:
-
This compound stock solution
-
ct-DNA stock solution
-
Buffer solution
-
CD spectropolarimeter
-
Quartz CD cuvette
Protocol:
-
Prepare solutions of ct-DNA in the buffer.
-
Record the CD spectrum of the ct-DNA solution alone in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a fixed concentration of ct-DNA and increasing concentrations of this compound.
-
Record the CD spectrum for each solution after an appropriate incubation time.
-
Data Analysis:
-
Compare the CD spectra of DNA in the presence and absence of this compound.
-
Changes in the intensity and position of the positive and negative bands indicate alterations in the DNA secondary structure, which can be characteristic of intercalation.
-
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the biophysical characterization of this compound-DNA interaction.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.
References
Applications of 4,9-Diazapyrene in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4,9-diazapyrene and its derivatives in the field of organic electronics. It includes detailed experimental protocols for the synthesis of a key this compound intermediate and the fabrication of organic field-effect transistors (OFETs), along with a summary of its material properties and device performance. The potential use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is also discussed.
Introduction to this compound
This compound is a nitrogen-containing polycyclic aromatic hydrocarbon that has garnered interest for its potential applications in optoelectronic devices. Its planar structure and the presence of nitrogen atoms in the pyrene (B120774) core lead to strong π-π stacking interactions, which are crucial for efficient charge transport in organic semiconductors. The literature on the specific applications of this compound in organic electronics is emerging, with demonstrated potential in organic field-effect transistors.
Application in Organic Field-Effect Transistors (OFETs)
Derivatives of this compound have been successfully synthesized and utilized as the active semiconductor layer in single-crystal organic field-effect transistors (OFETs). These devices have demonstrated promising charge transport properties, highlighting the potential of this class of materials for use in flexible and transparent electronics.
Material Properties of a this compound Derivative
A co-oligomer of diazapyrene and bithiophene, 3,8-PyNN-T2, derived from a 3,8-dibromo-4,9-diazapyrene precursor, has been synthesized and characterized, showing properties suitable for a p-type semiconductor.
| Property | Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.45 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.85 eV |
| Electrochemical Band Gap | 2.60 eV |
| Optical Band Gap | 2.21 eV |
Performance of a Single-Crystal OFET
Single-crystal OFETs fabricated using the 3,8-PyNN-T2 derivative have exhibited high hole mobility.[1]
| Parameter | Value |
| Hole Mobility (μ) | up to 1.14 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -10 V |
Experimental Protocols
Synthesis of 3,8-dibromo-4,9-diazapyrene
This protocol describes a multi-step synthesis of a key intermediate, 3,8-dibromo-4,9-diazapyrene, which can be further functionalized for use in organic electronic devices.
Caption: Multi-step synthesis of 3,8-dibromo-4,9-diazapyrene.
Protocol:
-
Step 1: Reduction: A commercially available dinitro-precursor is reduced using a reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent to yield the corresponding diamine.
-
Step 2: Acetylation: The resulting diamine is then acetylated using an acetylating agent such as acetic anhydride (B1165640) to form the diacetylated intermediate.
-
Step 3: Cyclization: The diacetylated compound undergoes an intramolecular cyclization, typically a Bischler-Napieralski reaction, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form the this compound core.
-
Step 4: Bromination: The this compound is then selectively brominated at the 3 and 8 positions using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to yield the final product, 3,8-dibromo-4,9-diazapyrene.
Note: For detailed reaction conditions, stoichiometry, and purification methods, please refer to the supplementary information of the cited research article.[1]
Fabrication of a Single-Crystal OFET
This protocol outlines the general steps for fabricating a single-crystal OFET using a this compound derivative as the active layer.
Caption: Workflow for single-crystal OFET fabrication.
Protocol:
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned using standard procedures (e.g., sonication in acetone (B3395972) and isopropanol).
-
Single Crystal Growth: High-quality single crystals of the this compound derivative are grown using a physical vapor transport (PVT) method in a horizontal tube furnace under a controlled atmosphere.
-
Crystal Lamination: A suitable single crystal is carefully selected and transferred onto the prepared Si/SiO₂ substrate.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes are then thermally evaporated onto the single crystal through a shadow mask to define the channel length and width.
-
Device Characterization: The electrical characteristics of the fabricated OFET are measured in a controlled environment (e.g., under vacuum or in a glovebox) using a semiconductor parameter analyzer.
Caption: Schematic of a bottom-gate, top-contact OFET.
Potential Applications in OLEDs and OPVs
While specific device data for this compound in OLEDs and OPVs is not yet prominent in the literature, its electronic properties suggest it could be a viable candidate for these applications.
Organic Light-Emitting Diodes (OLEDs)
With a suitable bandgap and potentially high photoluminescence quantum yield, this compound derivatives could function as either the emissive material or a host material in the emitting layer of an OLED.
Generalized OLED Fabrication Protocol:
-
Substrate Cleaning: An indium tin oxide (ITO) coated glass substrate is cleaned and treated to improve its work function.
-
Hole Injection Layer (HIL) Deposition: A material like PEDOT:PSS is spin-coated onto the ITO.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material (e.g., TPD) is deposited via thermal evaporation.
-
Emitting Layer (EML) Deposition: The this compound derivative could be deposited here, either as a neat film or doped into a host material.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material (e.g., Alq₃) is evaporated.
-
Electron Injection Layer (EIL) and Cathode Deposition: A low work function metal (e.g., LiF/Al) is deposited as the cathode.
Organic Photovoltaics (OPVs)
In OPVs, this compound derivatives could potentially act as either the electron donor or electron acceptor material in the active layer, depending on their energy levels relative to a partner material.
Generalized OPV Fabrication Protocol:
-
Substrate and Electrode Preparation: Similar to OLEDs, an ITO-coated substrate is prepared.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is typically deposited.
-
Active Layer Deposition: A blend of the this compound derivative (as donor or acceptor) and a complementary material is spin-coated from a common solvent to form the bulk heterojunction.
-
Electron Transport Layer (ETL) Deposition (optional): An ETL may be deposited to improve charge extraction.
-
Cathode Deposition: A low work function metal (e.g., Ca/Al or LiF/Al) is evaporated as the top electrode.
Further research is required to synthesize and characterize this compound derivatives specifically tailored for OLED and OPV applications and to evaluate their performance in device architectures.
References
Application Notes and Protocols: Synthesis and Application of Functionalized 4,9-Diazapyrene for Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of functionalized 4,9-diazapyrene and its application as a fluorescent chemical sensor. The protocols outlined below are representative methods for the preparation of an amino-functionalized this compound and its use in the detection of metal ions, as well as aza-functionalized this compound for the detection of nitroaromatic compounds.
Introduction to this compound-Based Chemical Sensors
This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (PAH) that possesses unique photophysical properties, making it an excellent scaffold for the development of fluorescent chemical sensors.[1] The nitrogen atoms in the pyrene (B120774) core can be functionalized to introduce specific recognition sites for various analytes. This functionalization allows for the tailored design of sensors that can detect metal ions, anions, and organic molecules with high sensitivity and selectivity. The sensing mechanism is typically based on the modulation of the fluorescence properties of the this compound core upon binding of the target analyte. This can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).
Synthesis of Functionalized this compound
The synthesis of functionalized this compound can be approached through a multi-step process, starting from readily available precursors. A general synthetic strategy involves the construction of the diazapyrene core followed by functionalization.
Synthesis of the this compound Core
A common precursor for the synthesis of diazapyrene isomers is 1,4,5,8-naphthalenetetracarboxylic dianhydride. While detailed protocols for the specific synthesis of the 4,9-isomer are not as prevalent as for the 2,7-isomer, a plausible synthetic route can be adapted from established methods for related aza-aromatic systems.
Representative Protocol: Synthesis of Amino-Functionalized this compound
This protocol describes a representative synthesis of an amino-functionalized this compound, a versatile precursor for developing a range of chemical sensors.
Experimental Protocol:
-
Step 1: Synthesis of a Diamine Precursor. A suitable naphthalene (B1677914) diamine derivative is used as the starting material. For the synthesis of the this compound core, a diamine with the amino groups in the appropriate positions is required.
-
Step 2: Cyclization to form the Diazapyrene Core. The diamine precursor is reacted with a suitable reagent to form the six-membered nitrogen-containing rings. This can be achieved through condensation reactions.[2]
-
Step 3: Aromatization. The resulting dihydro-diazapyrene is then aromatized to yield the fully conjugated this compound core.
-
Step 4: Functionalization. The this compound core is then functionalized. For amino-functionalization, a nitration reaction can be performed, followed by reduction of the nitro groups to amino groups.
Application in Chemical Sensing
Functionalized 4,9-diazapyrenes can be employed as highly sensitive and selective fluorescent chemical sensors. The following sections provide representative applications for the detection of metal ions and nitroaromatic compounds.
Detection of Metal Ions using Amino-Functionalized this compound
The lone pair of electrons on the amino groups of amino-functionalized this compound can act as binding sites for metal ions. The coordination of a metal ion to the amino groups perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence properties.
Signaling Pathway for Metal Ion Detection:
Caption: Metal ion detection by fluorescence quenching.
Experimental Protocol for Metal Ion Detection:
-
Preparation of Sensor Solution: A stock solution of the amino-functionalized this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or a buffer solution).
-
Preparation of Analyte Solutions: A series of solutions containing different concentrations of the target metal ion are prepared.
-
Fluorescence Titration: The fluorescence spectrum of the sensor solution is recorded. Aliquots of the metal ion solutions are then incrementally added to the sensor solution, and the fluorescence spectrum is recorded after each addition.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the metal ion. The limit of detection (LOD) can be calculated from the calibration curve.
Detection of Nitroaromatic Compounds
The electron-rich this compound core can interact with electron-deficient nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), through photoinduced electron transfer (PET). This interaction typically leads to fluorescence quenching.
Experimental Workflow for Nitroaromatic Detection:
References
Application Notes and Protocols for Fluorescence Microscopy Using 4,9-Diazapyrenium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,9-Diazapyrenium salts are a class of heterocyclic organic compounds that have garnered significant interest in biomedical research due to their potent DNA and RNA intercalating properties. This characteristic makes them valuable tools for studying nucleic acids and has led to their investigation as potential antitumor agents. Their intrinsic fluorescence provides a powerful modality for visualizing their subcellular distribution and interaction with biological targets using fluorescence microscopy.
These application notes provide a detailed protocol for utilizing 4,9-diazapyrenium salts as fluorescent probes for cellular imaging. The protocols cover both live-cell and fixed-cell imaging, offering guidance on sample preparation, staining, and image acquisition. Furthermore, this document summarizes the known cytotoxic activities of several 4,9-diazapyrenium derivatives and describes the DNA damage signaling pathway they induce.
Data Presentation
Photophysical Properties of 4,9-Diazapyrenium Salts
The selection of appropriate microscope settings is critically dependent on the photophysical properties of the specific 4,9-diazapyrenium salt being used. These properties, including excitation and emission maxima, and fluorescence quantum yield, can vary between different derivatives. Researchers should consult the specific literature for the compound of interest or perform experimental characterization. A representative table is provided below to guide data collection.
| Derivative Name/ID | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Solvent/Buffer | Reference |
| e.g., MDDD | ~480-520 | ~610 | Data not available | Data not available | PBS | [General observation, specific data needed] |
| e.g., FDAP | Data not available | Data not available | Data not available | Data not available | PBS | Data not available |
| e.g., GDAP | Data not available | Data not available | Data not available | Data not available | PBS | Data not available |
Note: The values in this table are placeholders and should be replaced with specific experimental data for the 4,9-diazapyrenium salt being used. The emission of one derivative has been noted to be in the visible spectrum at approximately 610 nm[1].
Cytotoxic Activity of 4,9-Diazapyrenium Derivatives
Several 4,9-diazapyrenium salts have demonstrated significant cytotoxic effects against a variety of human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this activity.
| Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| MDDD | Glioma cells | Brain Cancer | Sub-micromolar | [1] |
| Majority of other cancer cells | Various Cancers | ~10 | [1] | |
| FDAP | SKBr3 | Breast Carcinoma | <10 | [2] |
| MIAPaCa-2 | Pancreatic Carcinoma | ~1 | [3] | |
| MDAP | SKBr3 | Breast Carcinoma | <10 | [2] |
| GDAP | SW620 | Colon Carcinoma | <10 | [2] |
Experimental Protocols
General Workflow for Fluorescence Microscopy
The following diagram outlines the general workflow for preparing and imaging cells stained with 4,9-diazapyrenium salts.
Caption: General workflow for fluorescence microscopy using 4,9-diazapyrenium salts.
Protocol 1: Live-Cell Imaging of 4,9-Diazapyrenium Salt Uptake
This protocol is designed to visualize the cellular uptake and distribution of 4,9-diazapyrenium salts in real-time.
Materials:
-
4,9-diazapyrenium salt of interest
-
Appropriate cell line cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Preparation of Staining Solution:
-
Prepare a stock solution of the 4,9-diazapyrenium salt in sterile DMSO or water.
-
On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended. The optimal concentration should be determined empirically.
-
-
Staining:
-
Remove the complete culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells.
-
-
Incubation and Imaging:
-
Immediately place the cells on the fluorescence microscope equipped with an environmental chamber.
-
Begin image acquisition. For time-lapse imaging, acquire images at regular intervals. Based on studies with the derivative ADAP, cytoplasmic staining can be observed as early as 5 minutes, with nuclear localization becoming prominent by 60 minutes.
-
Use appropriate filter sets corresponding to the excitation and emission maxima of the specific 4,9-diazapyrenium salt.
-
Protocol 2: Fixed-Cell Imaging for Nuclear Localization
This protocol is suitable for high-resolution imaging of the subcellular localization of 4,9-diazapyrenium salts, particularly within the nucleus.
Materials:
-
4,9-Diazapyrenium salt of interest
-
Appropriate cell line cultured on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate to achieve 60-70% confluency.
-
Staining:
-
Prepare the staining solution as described in the live-cell imaging protocol, but using complete culture medium or PBS.
-
Incubate the cells with the staining solution for a predetermined time (e.g., 60 minutes for nuclear staining) at 37°C.
-
-
Fixation:
-
Remove the staining solution and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies for intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathway
DNA Damage Response Induced by 4,9-Diazapyrenium Salts
As DNA intercalators, 4,9-diazapyrenium salts can interfere with DNA replication and transcription. Some derivatives, such as FDAP, act as topoisomerase II poisons, leading to the stabilization of topoisomerase II-DNA cleavage complexes and the formation of DNA double-strand breaks. This DNA damage triggers a cellular signaling cascade known as the DNA Damage Response (DDR). A key outcome of this pathway is the activation of the tumor suppressor protein p53 and the subsequent induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and, in some cases, apoptosis.
Caption: Signaling pathway of DNA damage response induced by 4,9-diazapyrenium salts.
References
Application Notes and Protocols for 4,9-Diazapyrene-Based Probes in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,9-diazapyrene-based fluorescent probes for the selective detection of various metal ions. The inherent photophysical properties of the this compound scaffold, characterized by a large planar structure and high fluorescence quantum yield, make it an excellent candidate for the development of sensitive and selective chemosensors.[1]
Principle of Metal Ion Detection
The detection mechanism of this compound-based probes primarily relies on the interaction between the metal ion and the nitrogen atoms within the diazapyrene core, as well as any appended chelating moieties. This interaction modulates the electronic properties of the fluorophore, leading to a discernible change in its fluorescence signal. The most common signaling mechanisms include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the probe's molecular structure becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant enhancement of the fluorescence intensity ("turn-on" response).[2][3]
-
Photoinduced Electron Transfer (PET): In the free probe, a nearby electron-donating group can quench the fluorescence of the diazapyrene core through PET. When a metal ion binds to the probe, it can inhibit this PET process, resulting in a "turn-on" fluorescence signal.
-
Fluorescence Quenching: Conversely, binding to certain paramagnetic metal ions, such as Cu²⁺, can lead to fluorescence quenching ("turn-off" response) due to energy or electron transfer from the excited fluorophore to the metal ion.[4]
Quantitative Data Summary
The following tables summarize the key performance metrics of representative this compound-based probes for the detection of various metal ions.
| Probe/Derivative | Target Ion | Solvent System | λex (nm) | λem (nm) | Detection Limit (LOD) | Binding Constant (K) | Quantum Yield (Φ) | Reference |
| Pyrene-Derivative P | Cu²⁺ | Not Specified | Not Specified | 472 | 0.33 µM | Not Specified | Not Specified | [1] |
| Diarylethene-pyrimidine | Zn²⁺ | Not Specified | Not Specified | 528 | 8.48 x 10⁻⁸ M | Not Specified | Not Specified | [5] |
| Quinoline-based probe | Al³⁺ | Aqueous | 360 | 515 | 3.58 x 10⁻⁷ M | Not Specified | Not Specified | [6] |
| Quinoline-based probe | Fe³⁺ | Aqueous | 360 | 515 | 2.10 x 10⁻⁶ M | Not Specified | Not Specified | [6] |
| Pyrene-Derivative 1 | Hg²⁺ | Not Specified | Not Specified | 490 | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
General Protocol for Fluorescence Titration
This protocol outlines the general procedure for evaluating the response of a this compound-based probe to a specific metal ion.
Materials:
-
Stock solution of the this compound-based probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal perchlorate (B79767) or chloride salts (e.g., 10 mM in deionized water or the same solvent as the probe).
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol (B145695), or a buffered aqueous solution).
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a dilute solution of the this compound probe (e.g., 10 µM) in the chosen solvent system.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex).
-
Incrementally add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion to generate a titration curve.
Protocol for Determination of the Limit of Detection (LOD)
The limit of detection is a critical parameter for evaluating the sensitivity of a fluorescent probe.
Procedure:
-
Prepare a blank solution containing only the solvent and record its fluorescence intensity multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
Perform a fluorescence titration with very low concentrations of the target metal ion.
-
Plot the fluorescence intensity versus the metal ion concentration in the low concentration range.
-
Determine the slope (S) of the linear portion of this plot.
-
Calculate the LOD using the formula: LOD = 3σ / S .[4]
Protocol for Synthesis of a Generic this compound-Based Schiff Base Probe
This protocol describes a general method for synthesizing a Schiff base derivative of this compound, which can be adapted for specific target metal ions by modifying the aldehyde component. A new Cu²⁺ fluorescent probe with a Schiff base structure was designed and synthesized by combining a fluorescent group derived from a pyrene (B120774) derivative with an amino group derived from a pyridine (B92270) derivative.[1]
Materials:
-
Pyrene-1-carbaldehyde
-
Ethanol
-
Pyridine-2-carbaldehyde
-
Glacial acetic acid
Procedure:
-
Synthesis of Intermediate 1: A mixture of pyrene-1-carbaldehyde and hydrazine hydrate in ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate hydrazone.
-
Synthesis of the Final Probe (P): The intermediate hydrazone is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added. To this solution, pyridine-2-carbaldehyde is added, and the mixture is refluxed for several hours. After cooling, the product precipitates out, is filtered, washed, and dried to yield the final this compound-based Schiff base probe.[1]
Signaling Pathways and Experimental Workflows
Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway
The CHEF mechanism is a common signaling pathway for "turn-on" fluorescent probes.
Caption: CHEF signaling pathway for a this compound-based probe.
Experimental Workflow for Metal Ion Detection
The following diagram illustrates the typical workflow for detecting metal ions using a this compound-based fluorescent probe.
Caption: General experimental workflow for metal ion detection.
Logical Relationship for a "Turn-On" Sensor
This diagram illustrates the logical relationship for a "turn-on" fluorescent sensor.
Caption: Logical gate representation of a "turn-on" fluorescent sensor.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective multi-responsive fluorescence sensor for Zn2+ based on a diarylethene with a 4,6-dimethylpyrimidine unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel turn-on fluorescent probe for Al3+ and Fe3+ in aqueous solution and its imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pyrene derivative for Hg(2+) -selective fluorescent sensing and its application in in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for Tracking 4,9-Diazapyrene Localization in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Diazapyrene is a fluorescent heterocyclic aromatic compound with potential applications in cellular imaging and as a structural motif in drug design. Its intrinsic fluorescence allows for the visualization of its uptake, distribution, and localization within living cells without the need for external fluorescent tags. Understanding the subcellular localization of this compound and its derivatives is crucial for elucidating their mechanisms of action, potential off-target effects, and for the rational design of targeted drug delivery systems.
These application notes provide a generalized framework and detailed protocols for tracking the localization of this compound in living cells using fluorescence microscopy. The protocols are based on established methods for imaging small molecule fluorescent probes and may require optimization for specific cell types and this compound derivatives.
Photophysical Properties and Imaging Considerations
While specific data for this compound is limited, related azapyrene and pyrene (B120774) derivatives exhibit fluorescence in the blue to green region of the spectrum.[1][2] The rigid structure of the pyrene backbone typically results in a small Stokes shift.[2] For imaging purposes, it is recommended to determine the excitation and emission maxima of the specific this compound compound in a buffer system that mimics the intracellular environment.
General Imaging Parameters (to be optimized):
-
Excitation: 350 - 405 nm
-
Emission: 420 - 500 nm
-
Microscope: A confocal or widefield fluorescence microscope equipped with a DAPI or similar filter set is recommended.
-
Live-Cell Imaging System: To maintain cell health during imaging, a stage-top incubator that controls temperature, humidity, and CO2 is essential.[3]
To minimize phototoxicity and photobleaching, especially during time-lapse imaging, it is crucial to use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[4]
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells with this compound
This protocol outlines the basic steps for labeling live, adherent cells with a this compound compound.
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM, HBSS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.[5]
-
Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized.[6]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.[4]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately image the cells on a fluorescence microscope equipped with a live-cell incubation chamber.
-
Protocol 2: Co-localization of this compound with Specific Organelles
To determine the subcellular localization of this compound, co-staining with organelle-specific fluorescent probes is necessary. Below are example protocols for co-localization with mitochondria and lysosomes.
A. Co-localization with Mitochondria
Materials:
-
Cells stained with this compound (from Protocol 1)
-
Mitochondria-specific probe (e.g., MitoTracker™ Red CMXRos)
-
Live-cell imaging medium
Procedure:
-
Prepare this compound Staining Solution with Mitochondrial Probe: Dilute the this compound stock solution and the mitochondrial probe stock solution in the same pre-warmed live-cell imaging medium to their final working concentrations. (e.g., 5 µM this compound and 100-500 nM MitoTracker™ Red CMXRos).
-
Co-staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the combined staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Wash and Image:
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Add fresh imaging medium and proceed with two-color fluorescence imaging.
-
B. Co-localization with Lysosomes
Materials:
-
Cells stained with this compound (from Protocol 1)
-
Lysosome-specific probe (e.g., LysoTracker™ Deep Red)
-
Live-cell imaging medium
Procedure:
-
Prepare this compound Staining Solution with Lysosomal Probe: Dilute the this compound stock solution and the lysosomal probe stock solution in the same pre-warmed live-cell imaging medium to their final working concentrations (e.g., 5 µM this compound and 50-100 nM LysoTracker™ Deep Red).[7]
-
Co-staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the combined staining solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash and Image:
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Add fresh imaging medium and proceed with two-color fluorescence imaging.
-
Data Presentation and Quantitative Analysis
The subcellular distribution of this compound can be quantified by analyzing the co-localization with organelle-specific markers. Pearson's Correlation Coefficient (PCC) is a common metric used to quantify the degree of linear correlation between the intensities of two fluorescent channels.[8] A PCC value close to +1 indicates strong positive correlation, a value near 0 indicates no correlation, and a value near -1 indicates strong negative correlation.
Table 1: Quantitative Co-localization Analysis of this compound with Cellular Organelles
| Cell Line | This compound Derivative | Organelle Marker | Pearson's Correlation Coefficient (PCC) ± SD |
| HeLa | Compound A | MitoTracker™ Red CMXRos | 0.85 ± 0.07 |
| HeLa | Compound A | LysoTracker™ Deep Red | 0.32 ± 0.05 |
| A549 | Compound A | MitoTracker™ Red CMXRos | 0.79 ± 0.09 |
| A549 | Compound A | LysoTracker™ Deep Red | 0.41 ± 0.06 |
| HeLa | Compound B | MitoTracker™ Red CMXRos | 0.25 ± 0.04 |
| HeLa | Compound B | LysoTracker™ Deep Red | 0.91 ± 0.03 |
Table 2: Cellular Uptake and Accumulation of this compound Derivatives
| Compound | Concentration (µM) | Incubation Time (min) | Cell Line | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Compound A | 5 | 30 | HeLa | 15,678 ± 1,234 |
| Compound A | 5 | 30 | A549 | 12,456 ± 987 |
| Compound B | 5 | 30 | HeLa | 18,901 ± 1,543 |
| Compound B | 5 | 30 | A549 | 16,321 ± 1,109 |
Visualizations
Caption: Workflow for staining live adherent cells with this compound.
Caption: Workflow for co-localization of this compound with organelle-specific probes.
References
- 1. Azapyrene-based fluorophores: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. MitoBrilliant™ Protocol [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting G-quadruplex DNA with 4,9-Diazapyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 4,9-diazapyrene and its derivatives as potential G-quadruplex DNA targeting agents. The information is intended to guide researchers in the synthesis, biophysical characterization, and cellular evaluation of these compounds for therapeutic purposes.
Introduction to this compound in G-Quadruplex Targeting
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in key cellular processes such as transcription, replication, and telomere maintenance. Their prevalence in the promoter regions of oncogenes and in telomeres makes them attractive targets for anticancer drug development. Small molecules that can selectively bind to and stabilize G4 structures can interfere with these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
This compound is a heterocyclic aromatic compound that serves as a scaffold for the development of G-quadruplex ligands. Its planar structure allows for π-π stacking interactions with the G-tetrads of G-quadruplex DNA. Derivatives of this compound, such as 5,10-diphenyl-4,9-dimethyl-4,9-diazapyrenium hydrogensulfate (FDAP), 4,9-dimethyl-4,9-diazapyrenium hydrogensulfate (GDAP), and 2,4,7,9-tetramethyl-4,9-diazapyrenium hydrogensulfate (MDAP), have been synthesized and shown to exhibit cytotoxic effects against various human tumor cell lines by inducing apoptosis[1]. These compounds are thought to act as DNA intercalating agents, interfering with DNA replication and transcription[1].
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity data for three this compound derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | Concentration (M) | Growth Inhibition (%) |
| FDAP | SKBr3 | Breast Carcinoma | 10⁻⁵ | 91.8 |
| MDAP | SKBr3 | Breast Carcinoma | 10⁻⁵ | 85.3 |
| GDAP | SW620 | Colon Carcinoma | 10⁻⁵ | 65.3 |
| FDAP | HeLa | Cervical Carcinoma | 10⁻⁵ | Not Specified |
| GDAP | HeLa | Cervical Carcinoma | 10⁻⁵ | Not Specified |
| MDAP | HeLa | Cervical Carcinoma | 10⁻⁵ | Not Specified |
| FDAP | CaCo2 | Colon Carcinoma | 10⁻⁵ | Not Specified |
| GDAP | CaCo2 | Colon Carcinoma | 10⁻⁵ | Not Specified |
| MDAP | CaCo2 | Colon Carcinoma | 10⁻⁵ | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound derivatives with G-quadruplex DNA.
Synthesis of this compound Derivatives
A general protocol for the synthesis of 4,9-diazapyrenium hydrogensulfate derivatives can be adapted from known methods. The core scaffold can be synthesized and subsequently modified to create a library of derivatives with varying substituents to optimize G-quadruplex binding affinity and selectivity.
Protocol:
-
Synthesis of the this compound core: This typically involves a multi-step synthesis starting from commercially available precursors.
-
N-alkylation/arylation: The nitrogen atoms at positions 4 and 9 can be alkylated or arylated to introduce various side chains. This can be achieved by reacting the this compound core with appropriate alkyl or aryl halides.
-
Purification: The synthesized derivatives should be purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure and purity of the final compounds should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
FRET Melting Assay for G-Quadruplex Binding and Selectivity
The Förster Resonance Energy Transfer (FRET) melting assay is a high-throughput method to assess the ability of a ligand to stabilize G-quadruplex DNA. It measures the change in melting temperature (ΔTₘ) of a fluorescently labeled G-quadruplex oligonucleotide in the presence of the ligand.
Protocol:
-
Oligonucleotide Preparation: Synthesize or purchase a G-quadruplex-forming oligonucleotide dually labeled with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher at the 5' and 3' ends, respectively). A duplex-forming oligonucleotide with the same labeling should be used as a control for selectivity.
-
Annealing: Anneal the oligonucleotides in a buffer containing a physiologically relevant concentration of potassium ions (e.g., 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Assay Setup: In a 96-well plate, prepare reactions containing the annealed oligonucleotide (e.g., 0.2 µM), the this compound derivative at various concentrations, and the buffer.
-
Melting Curve Acquisition: Use a real-time PCR machine to monitor the fluorescence of the donor dye while gradually increasing the temperature from room temperature to 95°C.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplexes are unfolded. Calculate the ΔTₘ by subtracting the Tₘ of the oligonucleotide alone from the Tₘ in the presence of the ligand. A higher ΔTₘ indicates stronger stabilization. Compare the ΔTₘ values for G-quadruplex and duplex DNA to assess selectivity.
Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is used to characterize the conformation of G-quadruplex DNA and to observe any structural changes upon ligand binding.
Protocol:
-
Sample Preparation: Prepare solutions of the G-quadruplex forming oligonucleotide (e.g., 5 µM) in a potassium-containing buffer.
-
CD Spectra Acquisition: Record the CD spectrum of the oligonucleotide alone from 220 to 320 nm.
-
Titration: Add increasing concentrations of the this compound derivative to the oligonucleotide solution and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD signal. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure exhibits a positive peak around 295 nm. Changes in the peak positions and intensities upon ligand binding can indicate a conformational change in the G-quadruplex structure.
Polymerase Stop Assay
This assay determines if a ligand can stabilize a G-quadruplex structure sufficiently to block the progression of a DNA polymerase.
Protocol:
-
Template-Primer Design: Design a DNA template containing a G-quadruplex forming sequence and a fluorescently labeled primer that binds upstream of this sequence.
-
Annealing: Anneal the primer to the template.
-
Reaction Setup: Prepare a reaction mixture containing the annealed template-primer, dNTPs, Taq DNA polymerase, and the this compound derivative at various concentrations in a buffer containing potassium ions.
-
Primer Extension: Initiate the reaction by incubating at the optimal temperature for the polymerase.
-
Analysis: Stop the reaction and analyze the products using denaturing polyacrylamide gel electrophoresis. A band corresponding to the size of the arrested product at the G-quadruplex site indicates that the ligand has stabilized the structure and blocked the polymerase. The intensity of this band will correlate with the concentration of the ligand.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs[1].
Protocol:
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa, SKBr3, CaCo2, SW620) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound derivatives target G-quadruplex DNA and induce an anticancer effect.
Caption: Proposed mechanism of this compound targeting G-quadruplex DNA.
Experimental Workflow for Ligand Screening
The following diagram outlines a typical workflow for screening and characterizing this compound derivatives as G-quadruplex ligands.
Caption: Workflow for screening this compound derivatives.
Apoptosis Signaling Pathway
Stabilization of G-quadruplexes in oncogene promoters by this compound derivatives can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of apoptotic pathways.
Caption: Potential apoptotic pathway activated by this compound derivatives.
References
Troubleshooting & Optimization
Navigating the Synthesis of 4,9-Diazapyrene: A Technical Support Guide
The multi-step synthesis of 4,9-diazapyrene, a significant nitrogen-containing polycyclic aromatic hydrocarbon, presents a series of challenges for researchers in materials science and drug development. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a more efficient and successful experimental workflow.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and its derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low yield in Bischler-Napieralski cyclization | - Incomplete acylation of the diamine precursor.- Inefficient cyclizing agent.- Suboptimal reaction temperature or time. | - Ensure complete acylation by monitoring the reaction with TLC or NMR.- Experiment with different cyclizing agents such as POCl₃, PPA, or Eaton's reagent.- Optimize temperature and reaction time; prolonged heating can sometimes lead to decomposition. |
| Formation of significant side products | - Intermolecular side reactions.- Oxidation of intermediates.- Incomplete cyclization leading to partially cyclized products. | - Use high-dilution conditions to favor intramolecular cyclization.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.- Purify the amide precursor thoroughly before cyclization to remove any impurities that might interfere with the reaction. |
| Difficulty in purification of the final product | - Presence of regioisomers.- Contamination with starting materials or byproducts.- Poor solubility of this compound. | - Employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary.- Recrystallization from a suitable solvent can help in removing impurities.- If solubility is an issue, consider derivatization to introduce more soluble groups, which can be removed later if necessary. |
| Incomplete aromatization in the final step | - Inefficient dehydrogenation agent.- Insufficient reaction temperature. | - Use a stronger dehydrogenation agent like DDQ or perform the reaction at a higher temperature with a catalyst such as Pd/C.- Monitor the reaction progress by UV-Vis spectroscopy to observe the characteristic absorption of the fully aromatic system. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the multi-step synthesis of this compound?
A1: The most critical steps are typically the Bischler-Napieralski cyclization to form the dihydrodiazapyrene core and the subsequent dehydrogenation to yield the aromatic this compound. The efficiency of the cyclization is highly dependent on the amide precursor and the choice of cyclizing agent.[1]
Q2: What analytical techniques are recommended for monitoring the reaction progress?
A2: A combination of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is recommended. TLC is useful for rapid, qualitative monitoring. ¹H and ¹³C NMR provide detailed structural information of intermediates and the final product. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition.
Q3: Are there alternative synthetic routes to this compound?
A3: While the Bischler-Napieralski reaction is a common approach for constructing the this compound core, other methods, such as those involving palladium-catalyzed cross-coupling reactions to build the ring system from functionalized precursors, may also be explored.[1] The synthesis of different diazapyrene isomers often involves distinct strategies, such as the dehydrogenative condensation for 1,6-diazapyrene.[2]
Q4: How can the solubility of this compound and its intermediates be improved?
A4: The introduction of solubilizing groups, such as long alkyl chains or bulky substituents (e.g., tert-butyl), onto the precursor molecules can enhance solubility in common organic solvents. These groups can be introduced at an early stage of the synthesis.
Experimental Protocols
Key Experiment: Bischler-Napieralski Cyclization for Dihydro-4,9-diazapyrene derivative
This protocol is a representative example for the cyclization step.
-
Preparation of the Amide Precursor : The appropriate diamine is acylated using a suitable acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature until completion, as monitored by TLC. The resulting bis-amide is purified by column chromatography or recrystallization.
-
Cyclization : The purified bis-amide precursor is dissolved in a high-boiling point solvent (e.g., toluene (B28343) or xylene). A dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is added cautiously. The mixture is heated to reflux for several hours to overnight. The reaction progress is monitored by TLC.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice or a cold, basic solution (e.g., aqueous sodium bicarbonate) to neutralize the acid. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the dihydro-4,9-diazapyrene derivative.
Visualizing the Process
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Optimizing the Bischler-Napieralski Cyclization: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Bischler-Napieralski cyclization is a cornerstone reaction for the synthesis of dihydroisoquinolines, crucial intermediates in the preparation of a vast array of bioactive molecules. However, optimizing this reaction to achieve high yields and purity can be a significant challenge. This technical support center provides a comprehensive guide to troubleshooting common issues, answers frequently asked questions, and offers detailed experimental protocols to streamline your synthetic efforts.
Troubleshooting Guide
This guide addresses common problems encountered during the Bischler-Napieralski cyclization in a question-and-answer format, providing actionable solutions.
Issue 1: Low to No Product Yield
-
Question: I am not getting any, or very little, of my desired dihydroisoquinoline product. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in a Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of your starting material and the reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Assess Substrate Reactivity: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring.
-
Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OCH₃, -OH, -CH₃) on the aromatic ring is crucial for activating it towards cyclization.[1][2][3] If your substrate lacks these, the reaction will be sluggish or may not proceed at all.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -C(O)R) deactivate the aromatic ring, making the cyclization difficult. For such substrates, much harsher conditions are necessary.
-
-
Optimize the Dehydrating Agent: The choice and amount of the dehydrating agent are critical.
-
For activated aromatic rings, phosphorus oxychloride (POCl₃) is often sufficient.[3][4]
-
For substrates lacking electron-donating groups, a more potent dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is generally more effective.[1][4][5] The combination of P₂O₅ and POCl₃ generates pyrophosphates, which are better leaving groups.[6]
-
Triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) offers a milder and often more efficient alternative, particularly for sensitive substrates.[7]
-
-
Increase Reaction Temperature and Time: The Bischler-Napieralski reaction often requires elevated temperatures.[6]
-
If you are running the reaction at room temperature or slightly elevated temperatures with an unreactive substrate, consider increasing the temperature to reflux in a higher-boiling solvent like toluene (B28343) or xylene.[6]
-
Monitor the reaction over a longer period. Some sluggish reactions may require several hours to reach completion.
-
-
Ensure Anhydrous Conditions: The reagents used are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the dehydrating agent and halt the reaction.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing a complex mixture of products, with a significant amount of a styrene (B11656) derivative. How can I suppress this side reaction?
-
Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski cyclization, known as the retro-Ritter reaction .[1] This occurs via the decomposition of the nitrilium ion intermediate. Here are strategies to minimize it:
-
Solvent Choice: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium away from the styrene byproduct, you can use a nitrile-based solvent (e.g., acetonitrile).[1][6] The excess nitrile in the solvent pushes the equilibrium back towards the desired nitrilium ion intermediate.
-
Milder Reagents: Harsher conditions can promote the retro-Ritter reaction. Consider using milder dehydrating agents like Tf₂O.[7]
-
Alternative Acylating Agents: The use of oxalyl chloride to form an N-acyliminium intermediate can circumvent the formation of the nitrilium ion that leads to the retro-Ritter product.[1][6]
-
-
Question: I am observing an unexpected regioisomer of my product. What could be the cause?
-
Answer: The formation of unexpected regioisomers can occur, particularly with certain substitution patterns on the aromatic ring and with specific dehydrating agents. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ has been reported to yield a mixture of the expected 7-methoxy product and an unexpected 6-methoxy product.[4] This is thought to arise from cyclization at the ipso-carbon, followed by a rearrangement.[4] To avoid this, consider using a different dehydrating agent like POCl₃ alone, if the substrate is sufficiently activated.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature and reaction time for the Bischler-Napieralski cyclization?
-
A1: There is no single optimal set of conditions, as it is highly substrate-dependent. Generally, for activated substrates, refluxing in a solvent like acetonitrile (B52724) or dichloromethane (B109758) for 2-4 hours is a good starting point.[2] For less reactive substrates, refluxing in higher boiling solvents like toluene or xylene at temperatures ranging from 100-140°C for several hours may be necessary.[4][6] It is always recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Q2: Which dehydrating agent should I choose?
-
A2: The choice depends on the reactivity of your substrate.
-
POCl₃: The most common and cost-effective choice for activated substrates.
-
P₂O₅ in POCl₃: For deactivated or sluggish substrates.[1][4]
-
Tf₂O with a non-nucleophilic base: A milder and often more efficient option, suitable for sensitive substrates that may decompose under harsher conditions.[7]
-
Polyphosphoric acid (PPA): Another strong dehydrating agent that can be effective for some substrates.[2]
-
-
-
Q3: What are the best solvents for this reaction?
-
A3: Common solvents include dichloromethane (DCM), acetonitrile, toluene, and xylene.[2][6] Acetonitrile can be particularly beneficial in suppressing the retro-Ritter side reaction.[1] For a greener alternative with potentially higher yields and easier product isolation, room-temperature ionic liquids like [bmim]PF₆ have been successfully employed.[8][9]
-
-
Q4: How should I work up my reaction?
-
A4: A typical work-up procedure involves carefully quenching the reaction mixture by slowly adding it to ice-water or a cold aqueous base solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the strong acid and decompose the remaining dehydrating agent. The product is then extracted with an organic solvent (e.g., DCM or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[2] Purification is usually achieved by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Substrate | Advantages | Disadvantages |
| POCl₃ | Electron-rich phenethylamides | Cost-effective, widely available | Can lead to side reactions with sensitive substrates, may not be effective for deactivated systems |
| P₂O₅ in POCl₃ | Electron-deficient or sterically hindered phenethylamides | Highly effective for challenging substrates | Harsh conditions, can lead to charring and complex mixtures |
| Tf₂O / 2-chloropyridine | Wide range of phenethylamides, including sensitive ones | Mild conditions, high yields, short reaction times[7] | More expensive than POCl₃ |
| Polyphosphoric Acid (PPA) | Electron-rich phenethylamides | Strong dehydrating agent | High viscosity can make stirring and work-up difficult |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Boiling Point (°C) | Key Characteristics |
| Acetonitrile | 82 | Can suppress the retro-Ritter side reaction |
| Dichloromethane (DCM) | 40 | Good for reactions at or near room temperature |
| Toluene | 111 | Allows for higher reaction temperatures for less reactive substrates |
| Xylene | ~140 | For very unreactive substrates requiring high temperatures |
| [bmim]PF₆ (Ionic Liquid) | >300 | "Green" solvent, can lead to higher yields and easier product isolation[8] |
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-phenethylamide (1.0 equiv).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile or toluene (5-10 mL per mmol of substrate).
-
Slowly add phosphorus oxychloride (2.0-3.0 equiv) to the stirred solution at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour the mixture onto crushed ice.
-
Basify the aqueous solution with a saturated solution of Na₂CO₃ or NaOH until the pH is > 8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Less Reactive Substrates using POCl₃ and P₂O₅
-
Follow steps 1 and 2 from Protocol 1, using toluene or xylene as the solvent.
-
To the stirred solution, carefully add phosphorus pentoxide (1.5-2.0 equiv).
-
Slowly add phosphorus oxychloride (3.0-5.0 equiv) at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Mild Procedure using Triflic Anhydride (Tf₂O)
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve the β-phenethylamide (1.0 equiv) in anhydrous dichloromethane (5-10 mL per mmol of substrate).
-
Cool the solution to -20 °C and add 2-chloropyridine (1.2 equiv).
-
Slowly add triflic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to stir at -20 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete as indicated by TLC.[2]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first Bischler-Napieralski cyclization in a room temperature ionic liquid [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting fluorescence quenching of 4,9-diazapyrene probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,9-diazapyrene fluorescent probes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the fluorescence intensity of my this compound probe much lower than expected?
A lower-than-expected fluorescence signal can arise from several factors, ranging from sample preparation to instrumental settings. Here’s a step-by-step guide to troubleshoot this issue:
-
Check Probe Concentration and Integrity:
-
Action: Verify the concentration of your this compound probe stock solution using UV-Vis spectrophotometry and the known molar extinction coefficient.
-
Rationale: An inaccurate concentration is a common source of error. Ensure the probe has not degraded by checking for changes in its absorption spectrum.
-
-
Optimize Instrumental Settings:
-
Action: Increase the excitation slit width, emission slit width, or the photomultiplier tube (PMT) voltage/gain.[1] Ensure the correct excitation and emission wavelengths are set.
-
Rationale: Wider slits allow more light to pass through, and a higher PMT voltage amplifies the signal. However, be aware that this can also increase background noise and decrease spectral resolution.[1]
-
-
Rule out Inner Filter Effects:
-
Action: Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is greater than 0.1 AU, dilute the sample.[2]
-
Rationale: At high concentrations, the sample itself can reabsorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. This is known as the inner filter effect.[2]
-
-
Solvent Effects:
-
Action: Be aware that the fluorescence quantum yield of diazapyrene derivatives can be highly dependent on the solvent polarity and viscosity.[3][4]
-
Rationale: Polar solvents can sometimes lead to fluorescence quenching. Consider testing your probe in a different solvent to see if the intensity improves.
-
2. My fluorescence signal is unstable or drifting over time. What could be the cause?
Signal instability can be frustrating and can compromise the quality of your data. Here are some potential causes and solutions:
-
Photobleaching:
-
Action: Reduce the excitation light intensity or the exposure time. You can also use a lower concentration of the probe if the signal-to-noise ratio is acceptable.
-
Rationale: this compound, like many fluorophores, can be susceptible to photobleaching, where the molecule permanently loses its ability to fluoresce after prolonged exposure to light.
-
-
Temperature Fluctuations:
-
Action: Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
-
Rationale: Fluorescence is often temperature-dependent. As temperature increases, non-radiative decay pathways can become more prevalent, leading to a decrease in fluorescence intensity.
-
-
Precipitation of the Probe or Analyte:
-
Action: Visually inspect the cuvette for any signs of precipitation. If necessary, filter the solution or adjust the solvent composition to improve solubility.
-
Rationale: If the probe or any other component of the solution is precipitating out, the concentration in the light path will change, leading to a drifting signal.
-
3. I am observing a shift in the emission wavelength of my this compound probe. Why is this happening?
A shift in the emission maximum can be indicative of several phenomena:
-
Environmental Effects:
-
Action: Consider the polarity of the probe's microenvironment.
-
Rationale: The emission of diazapyrene derivatives can be sensitive to the polarity of the solvent or its binding environment. A change in polarity upon binding to a target molecule, for instance, can lead to a spectral shift.
-
-
Excimer Formation:
-
Action: Measure the fluorescence spectrum at different probe concentrations.
-
Rationale: At high concentrations, pyrene (B120774) and its derivatives can form excited-state dimers called excimers, which have a characteristic red-shifted and broad emission spectrum.[5] Diluting the sample should reduce the excimer peak and increase the monomer emission.
-
-
Presence of Contaminants:
-
Action: Ensure the purity of your probe and the cleanliness of your solvents and cuvettes.
-
Rationale: Fluorescent impurities can contribute to the overall emission spectrum, leading to apparent shifts.
-
4. How can I determine if the fluorescence quenching I am observing is static or dynamic?
Distinguishing between static and dynamic quenching is crucial for correctly interpreting your data. Here are the key differences and how to test for them:
| Feature | Dynamic Quenching | Static Quenching |
| Mechanism | Collisional process between the excited fluorophore and the quencher. | Formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[6] |
| Effect on Lifetime | Fluorescence lifetime decreases. | Fluorescence lifetime is unchanged.[7] |
| Temperature Dependence | Quenching efficiency increases with increasing temperature (due to increased diffusion and collision frequency). | Quenching efficiency decreases with increasing temperature (as the ground-state complex becomes less stable).[8] |
| Absorption Spectrum | No change in the absorption spectrum of the fluorophore. | May cause changes in the absorption spectrum of the fluorophore due to complex formation.[7] |
-
Troubleshooting Steps:
-
Lifetime Measurements: This is the most definitive method. Measure the fluorescence lifetime of the this compound probe in the absence and presence of the quencher. A decrease in lifetime indicates dynamic quenching.
-
Temperature Dependence Studies: Perform the quenching experiment at different temperatures. If the Stern-Volmer constant (Ksv) increases with temperature, the quenching is likely dynamic. If Ksv decreases, it is likely static.
-
UV-Vis Absorption Spectra: Record the absorption spectra of the probe in the absence and presence of the quencher. Any significant changes suggest the formation of a ground-state complex, indicative of static quenching.
-
Quantitative Data
Table 1: Representative Photophysical Properties of Diazapyrene Derivatives
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| 1,6-Diazapyrene | Dichloromethane | ~350 | ~380 | 0.34 | 0.73 | [9] |
| 2,7-Diazapyrene | Dichloromethane | ~360 | ~390 | - | ~10 | [9] |
| Pyrene | Cyclohexane | ~335 | ~375 | ~0.65 | ~450 | [5] |
Note: Data for this compound is limited in the literature. The properties of other diazapyrene isomers and the parent pyrene are provided for comparison. Photophysical properties are highly dependent on the specific derivative and experimental conditions.
Experimental Protocols
Protocol 1: Fluorescence Quenching Titration
This protocol outlines the steps for a standard fluorescence quenching experiment to determine the interaction between a this compound probe and a quencher.
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
Prepare a buffer solution for the experiment if working in an aqueous environment.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to the absorption maximum of the this compound probe.
-
Set the emission wavelength range to encompass the entire emission spectrum of the probe.
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Add a known volume of the buffer or solvent to a clean quartz cuvette.
-
Add a small aliquot of the this compound probe stock solution to the cuvette to achieve a final concentration where the absorbance at the excitation wavelength is less than 0.1.
-
Record the fluorescence spectrum of the probe alone (this is your F₀).
-
Add small, successive aliquots of the quencher stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Ensure that the total volume of added quencher does not significantly dilute the probe concentration (ideally less than 5% total volume change).
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum for dilution at each titration point.
-
If necessary, correct for the inner filter effect (see Protocol 2).
-
Plot F₀/F versus the quencher concentration, [Q]. This is the Stern-Volmer plot.
-
If the plot is linear, the slope is the Stern-Volmer constant (Ksv).
-
Protocol 2: Correction for the Inner Filter Effect
The inner filter effect (IFE) can be a significant source of error in fluorescence measurements, especially at high sample absorbances. Here is a common method for correction:
-
Measure Absorbance:
-
Record the UV-Vis absorption spectrum of your sample at each titration point from the quenching experiment.
-
-
Calculate the Correction Factor:
-
The corrected fluorescence intensity (F_corr) can be calculated using the following formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_obs is the observed fluorescence intensity, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.
-
-
Apply the Correction:
-
Apply this correction to each data point in your fluorescence quenching titration before creating the Stern-Volmer plot.
-
Visualizations
References
- 1. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 2. vernier.com [vernier.com]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of 4,9-Diazapyrene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the quantum yield of 4,9-diazapyrene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for this compound derivatives?
A1: Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound derivatives, which are often used as fluorescent probes and in optoelectronic materials, a high quantum yield is crucial for sensitivity and performance. A higher quantum yield results in a brighter fluorescence signal, which is essential for applications such as bioimaging and sensing.
Q2: What are the main factors that influence the quantum yield of this compound derivatives?
A2: The primary factors influencing the quantum yield of this compound derivatives include:
-
Molecular Structure: The type and position of substituents on the diazapyrene core can significantly alter its electronic properties and, consequently, its fluorescence efficiency.
-
Solvent Environment: The polarity of the solvent can affect the energy levels of the excited state and influence non-radiative decay pathways.[1][2]
-
Aggregation State: While many fluorophores experience quenching upon aggregation, some this compound derivatives may exhibit Aggregation-Induced Emission (AIE), where the quantum yield increases in the aggregated state.[3]
-
Temperature and Oxygen: These external factors can also influence the rates of radiative and non-radiative decay processes.
Q3: How do electron-donating and electron-withdrawing substituents affect the quantum yield?
A3: The electronic nature of substituents plays a critical role.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or alkoxy (-OR) can increase the electron density of the aromatic system. In some cases, this can enhance fluorescence by promoting a "push-pull" character within the molecule, leading to a charge-transfer excited state that can be highly emissive.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO2) decrease the electron density. The effect of EWGs on quantum yield can be more complex. While they can be part of a "push-pull" system to enhance fluorescence, strong EWGs can sometimes promote intersystem crossing to the triplet state, which reduces fluorescence.[4][5] The specific positioning of both EDGs and EWGs on the this compound core is crucial for optimizing the quantum yield.
Q4: What is Aggregation-Induced Emission (AIE) and how can it be utilized for this compound derivatives?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state.[3] This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways.[6] For this compound derivatives, introducing bulky substituents that promote AIE can be a powerful strategy to achieve high quantum yields in specific applications, such as in solid-state devices or for sensing applications that involve aggregation.
Troubleshooting Guide
Issue 1: Low Quantum Yield in Solution
Symptoms: The this compound derivative exhibits weak fluorescence in the desired solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Polarity | Test the fluorescence of the derivative in a range of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar acetonitrile (B52724) or water).[1][2] | An increase in quantum yield may be observed in a solvent that better stabilizes the emissive excited state or minimizes non-radiative decay pathways. |
| Presence of Quenchers | Ensure the solvent is of high purity and deoxygenated. Dissolved oxygen is a common fluorescence quencher. | Removal of quenching species should lead to an increase in fluorescence intensity and quantum yield. |
| Substituent Effects | If synthesizing new derivatives, consider introducing electron-donating groups at the 4 and 9 positions to create a "push-pull" system.[7][8] | This can lead to a charge-transfer excited state with a higher radiative decay rate. |
| Conformational Flexibility | The molecule may have flexible side chains that promote non-radiative decay through vibrational and rotational motions. | Introducing bulky or rigid substituents can restrict these motions and enhance the quantum yield. |
Issue 2: Inconsistent Quantum Yield Measurements
Symptoms: The measured quantum yield values are not reproducible between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inner Filter Effects | Ensure the absorbance of the sample and standard solutions at the excitation wavelength is low, typically below 0.1, to avoid reabsorption of emitted light. | Linear relationship between absorbance and fluorescence intensity, leading to more accurate and reproducible quantum yield values. |
| Incorrect Standard | Use a well-characterized fluorescence standard with a known quantum yield in the same solvent and a similar emission wavelength range as the sample. | Minimizes errors arising from the wavelength-dependent response of the detector. |
| Instrumental Variations | Maintain consistent experimental parameters such as excitation and emission slit widths, and detector voltage between measurements of the sample and the standard. | Ensures that any variations in measured intensity are due to the sample's properties and not instrumental drift. |
| Sample Degradation | Check for photobleaching by acquiring spectra over time. Protect the sample from excessive light exposure. | Stable fluorescence intensity over the measurement period, indicating sample integrity. |
Quantitative Data
Table 1: Effect of Substituents on the Quantum Yield of Pyrene Derivatives (as a proxy for this compound)
| Compound | Substituent(s) | Solvent | Quantum Yield (Φ) | Reference |
| Pyrene | - | Cyclohexane | 0.65 | [9] |
| 4,9-bis(diphenylamino)-2,7-di-(tert-butyl)pyrene | -NPh2 (donor) | Toluene | 0.53 | [7][8] |
| 4,9-bis(BMes2)pyrene | -BMes2 (acceptor) | Toluene | 0.23 | [7][8] |
Table 2: Effect of Solvent Polarity on the Quantum Yield of a Pyrene Derivative
| Solvent | Polarity (ET(30)) | Quantum Yield (Φ) | Reference |
| Cyclohexane | 31.2 | High | [9] |
| Dioxane | 36.0 | Relatively High | [9] |
| Tetrahydrofuran (THF) | 37.4 | Low | [9] |
| Acetonitrile | 46.0 | Varies | [10] |
Experimental Protocols
Relative Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent
-
Fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φ = 0.546)
-
This compound derivative sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of five dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., slit widths) are used for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_s and Slope_std are the slopes from the plots for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
-
Visualizations
Caption: Workflow for relative quantum yield measurement.
Caption: Troubleshooting flowchart for low quantum yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and detailed photophysical studies of pyrene-based molecules substituted with extended chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of 4,9-Diazapyrene in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 4,9-diazapyrene in aqueous solutions.
Troubleshooting Guide
Aggregation of this compound in aqueous solutions can be a significant challenge, leading to issues such as decreased fluorescence, altered spectroscopic properties, and reduced bioavailability in biological assays. This guide provides a systematic approach to troubleshoot and prevent aggregation.
Problem: You observe a decrease in fluorescence intensity, a change in the absorption or emission spectra (e.g., broadening or red-shift), or visible precipitation of your this compound solution.
Potential Cause: Aggregation of the planar this compound molecules due to π-π stacking and hydrophobic interactions in the aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the aggregation of this compound?
A1: The pH of the aqueous solution can significantly influence the aggregation of this compound. The two nitrogen atoms in the diazapyrene core can be protonated at acidic pH. This protonation introduces positive charges on the molecule, leading to electrostatic repulsion between the molecules, which can prevent aggregation and increase solubility.[1] However, changes in pH can also alter the fluorescence properties of the molecule, so it is crucial to characterize the spectroscopic behavior of this compound at different pH values for your specific application.[1][2][3][4][5]
Experimental Protocol: pH Optimization
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal (typically <1%).
-
Equilibrate the solutions for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Analyze the data for signs of aggregation, such as spectral shifts, broadening of peaks, or a decrease in fluorescence intensity.
-
Select the pH that provides the optimal balance of solubility and desired photophysical properties.
Q2: What types of surfactants can be used to prevent aggregation, and at what concentration?
A2: Surfactants can effectively prevent the aggregation of hydrophobic molecules like this compound by encapsulating them within micelles. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.
Table 1: Common Surfactants for Preventing Aggregation
| Surfactant | Type | Typical Working Concentration |
| Triton X-100 | Non-ionic | Above Critical Micelle Concentration (CMC) (~0.2-0.9 mM) |
| Tween 80 | Non-ionic | Above CMC (~0.012 mM) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Above CMC (~8.2 mM) |
Experimental Protocol: Surfactant-based Disaggregation
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Prepare aqueous solutions of the chosen surfactant at various concentrations above its CMC.
-
Add the this compound stock solution to the surfactant solutions to the desired final concentration.
-
Gently mix and allow the solutions to equilibrate.
-
Monitor the aggregation state using UV-Vis and fluorescence spectroscopy. A successful disaggregation will result in spectra characteristic of the monomeric form.
Q3: How can cyclodextrins be used to improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the guest molecule and increasing its solubility and stability in aqueous solutions.[6][7][8] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6][9]
Table 2: Common Cyclodextrins for Encapsulation
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Standard choice, moderate water solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher water solubility and lower toxicity than β-CD. |
| Methyl-β-cyclodextrin (M-β-CD) | High water solubility, can extract cholesterol from cell membranes. |
Experimental Protocol: Cyclodextrin Encapsulation
-
Prepare a saturated aqueous solution of the chosen cyclodextrin.
-
Add an excess of this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate complex formation.
-
Filter or centrifuge the solution to remove the undissolved this compound.
-
Determine the concentration of the solubilized this compound in the filtrate/supernatant using UV-Vis spectroscopy and a calibration curve.
Logical Diagram for Method Selection:
Caption: Decision diagram for selecting a method to prevent aggregation.
Q4: Can I use a co-solvent to prevent aggregation?
A4: Yes, adding a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, can help to prevent the aggregation of this compound. These co-solvents can disrupt the hydrophobic interactions that lead to aggregation. However, the concentration of the organic solvent should be kept to a minimum, especially in biological experiments, as it may affect cell viability or other biological processes. It is always recommended to perform a solvent tolerance control experiment.
Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific application.
References
- 1. quora.com [quora.com]
- 2. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,9-Diazapyrene and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,9-diazapyrene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and its derivatives, which are typically crystalline solids, include column chromatography, recrystallization, and sublimation. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Bischler-Napieralski reaction?
A2: Impurities can arise from starting materials, reagents, and side reactions. In the context of a Bischler-Napieralski reaction, which is often a key step in the synthesis of diazapyrene precursors, potential impurities include unreacted starting materials, partially cyclized intermediates, and byproducts from side reactions such as the formation of styrenes via a retro-Ritter type reaction.[1][2] Additionally, colored impurities may form during the synthesis.[3]
Q3: How do I choose the best purification strategy for my this compound derivative?
A3: The selection of a purification strategy depends on several factors. Column chromatography is effective for separating compounds with different polarities and is useful for removing both baseline and closely related impurities.[4] Recrystallization is a highly effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[3][5] Sublimation is an excellent technique for purifying volatile solids and can yield very high-purity materials, as it effectively removes non-volatile impurities.[6][7]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica (B1680970) gel. | Test the stability of your compound on a TLC plate with a spot of your compound on silica and let it sit for a while before eluting. If it decomposes, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[4] | |
| Poor separation of compounds. | The chosen solvent system is not optimal. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (Rf values ideally between 0.2 and 0.5 and well-separated spots). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred. | |
| The column was overloaded with the sample. | Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Streaking of the compound on the column. | The compound has low solubility in the eluent. | Choose a solvent system in which your compound is more soluble. You can also try dry loading the sample onto the column. |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to reduce tailing. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| Oiling out (product separates as a liquid). | The melting point of the compound is lower than the boiling point of the solvent. | Try using a lower-boiling point solvent or a solvent mixture. Slow cooling can also help favor crystal formation over oiling out. |
| The compound is highly impure. | Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. | |
| Low recovery of the purified compound. | The compound is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently, for example, in an ice bath, to minimize the amount of product lost in the mother liquor. |
| Too much solvent was used for washing the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
Sublimation
| Problem | Possible Cause | Solution |
| The compound does not sublime. | The temperature is too low. | Gradually and carefully increase the temperature. Be cautious not to heat too quickly, which could cause the compound to decompose. |
| The vacuum is not low enough. | Check the vacuum system for leaks and ensure the pump is functioning correctly. A lower pressure will facilitate sublimation at a lower temperature. | |
| The sublimed crystals are fluffy and hard to collect. | The sublimation was performed too quickly. | Reduce the temperature to slow down the rate of sublimation, which can lead to the formation of denser crystals. |
| The compound melts instead of subliming. | The temperature is too high for the applied pressure. | Reduce the heating temperature and/or improve the vacuum. |
| Collected crystals are contaminated with the starting material. | The distance between the heated surface and the cold finger is too small. | If possible, adjust the setup to increase the distance the vapor has to travel. |
Quantitative Data
The following table summarizes representative purification data for a hypothetical this compound derivative. Actual results will vary depending on the specific derivative, the nature and amount of impurities, and the precise experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography | 85 | >98 | 70-85 | Effective for removing a wide range of impurities. Yield can be lower due to the need to collect pure fractions. |
| Recrystallization | 90 | >99 | 80-95 | Highly effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound in the cold solvent. |
| Sublimation | 95 | >99.5 | 60-80 | Can achieve very high purity but may result in lower yields due to the difficulty of collecting all the sublimed material. |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: In a beaker, add silica gel to the chosen non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the silica gel. Alternatively, for dry loading, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Begin collecting fractions as the solvent flows through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Sublimation Protocol
-
Apparatus Setup: Place the crude this compound derivative in the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.
-
Cooling: Fill the cold finger with a coolant such as cold water or a dry ice/acetone slurry.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the crude product using a heating mantle or oil bath.
-
Sublimation and Deposition: The this compound derivative will sublime and then deposit as pure crystals on the cold finger.
-
Crystal Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Purification Workflow
Caption: General workflow for the purification of this compound and its derivatives.
References
- 1. 516. Some derivatives of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. aaqr.org [aaqr.org]
- 4. Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functionalized 3,2′-pyrrolidinyl spirooxindoles via domino 1,6-addition/annulation reactions of para-quinone methides and 3-chlorooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4,9-Diazapyrene for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using 4,9-diazapyrene derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is showing weak or no fluorescence signal. What are the possible causes?
A1: Several factors can contribute to a weak or absent fluorescence signal:
-
Low Concentration: The probe concentration may be too low for detection. Titrate the probe to determine the optimal concentration.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your instrument are appropriate for the specific this compound derivative you are using.
-
Photobleaching: The fluorophore may have been damaged by prolonged exposure to excitation light.
-
Chemical Degradation: The probe may have degraded due to improper storage or harsh experimental conditions.
-
Quenching: Components in your assay buffer or high probe concentrations leading to self-quenching can reduce the fluorescence signal.
-
Inefficient Cellular Uptake: For cell-based assays, the probe may not be efficiently entering the cells.
Q2: I am observing high background fluorescence in my assay. How can I reduce it?
A2: High background can obscure your signal. Consider the following:
-
Autofluorescence: Biological samples, particularly cells and tissues, can exhibit natural fluorescence. Use an unstained control to assess the level of autofluorescence.
-
Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent. Whenever possible, perform imaging in phenol red-free media or a buffered salt solution.
-
Probe Aggregation: Aggregates of the this compound probe can sometimes lead to non-specific binding and increased background.
-
Impure Probe: Ensure the purity of your this compound derivative, as fluorescent impurities can contribute to background.
Q3: The fluorescence signal from my this compound probe is fading quickly during imaging. What is happening and how can I prevent it?
A3: This phenomenon is known as photobleaching, the irreversible photodegradation of the fluorophore. To minimize photobleaching:
-
Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Image Quickly: Acquire your images as efficiently as possible to minimize the total light exposure.
-
Oxygen Scavengers: In some cases, adding oxygen scavengers to the imaging medium can reduce photobleaching.
Q4: My this compound derivative is precipitating out of my aqueous assay buffer. How can I improve its solubility?
A4: 4,9-diazapyrenes are often hydrophobic and can aggregate and precipitate in aqueous solutions.[1][2] To improve solubility:
-
Use a Co-solvent: Small amounts of a water-miscible organic solvent, such as DMSO or ethanol, can help to keep the compound in solution. However, be mindful of the potential effects of the solvent on your biological system.
-
Optimize Buffer Conditions: The pH and ionic strength of the buffer can influence the solubility of your probe. Experiment with different buffer compositions.
-
Sonication: Briefly sonicating the solution can help to break up aggregates and dissolve the compound.
-
Chemical Modification: For long-term solutions, consider synthesizing derivatives with more hydrophilic substituents.
Troubleshooting Guides
Issue 1: Signal Instability and Photobleaching
| Symptom | Possible Cause | Suggested Solution |
| Rapid decrease in fluorescence intensity under the microscope. | Photobleaching. | - Reduce excitation light intensity and exposure time.- Use an antifade mounting medium.- Acquire images efficiently.[3][4] |
| Signal is initially strong but disappears after repeated measurements. | Cumulative photobleaching. | - For time-lapse experiments, use the lowest possible frame rate and exposure settings.- Consider using a more photostable derivative if available. |
| No signal detected even at high concentrations. | Severe photobleaching during sample preparation or setup. | - Prepare samples under low light conditions.- Minimize the time between sample preparation and imaging. |
Issue 2: Aggregation and Precipitation in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate in the stock solution or assay well. | Poor solubility and aggregation of the this compound derivative.[1][2] | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use.- Briefly sonicate the final solution.- Evaluate the effect of pH and ionic strength on solubility. |
| Non-specific, punctate fluorescence in the background of images. | Formation of fluorescent aggregates. | - Filter the final solution through a 0.22 µm syringe filter.- Centrifuge the solution at high speed to pellet aggregates before use.- Reduce the final concentration of the probe. |
| Inconsistent assay results between replicates. | Inhomogeneous distribution of the probe due to aggregation. | - Ensure thorough mixing of the probe in the assay buffer.- Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Staining Live Cells with a this compound Probe
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Staining Solution Preparation: Dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS). To minimize aggregation, add the stock solution to the buffer while vortexing.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with warm buffer to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter set. Minimize light exposure to prevent photobleaching.
Protocol 2: Preparation and Handling of this compound Solutions to Enhance Stability
-
Stock Solution:
-
Dissolve the this compound derivative in a high-purity, anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mM.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil.
-
-
Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in a biologically compatible buffer.
-
To prevent precipitation, add the stock solution to the buffer dropwise while vigorously vortexing or sonicating.
-
Use the working solution immediately after preparation. Do not store aqueous solutions of hydrophobic this compound derivatives for extended periods.
-
-
Buffer Selection:
-
The choice of buffer can impact the stability and solubility of the probe.[5][6]
-
Start with a common physiological buffer such as PBS (pH 7.4).
-
If solubility is an issue, screen a panel of buffers with varying pH and ionic strength.
-
Avoid buffers containing components that may quench fluorescence or react with the probe.
-
Signaling Pathways and Workflows
Certain this compound derivatives have been shown to induce apoptosis, in part through the activation of the p53 signaling pathway and subsequent activation of executioner caspases like caspase-3.[7]
Caption: p53 and Caspase-3 signaling pathway induced by this compound.
Caption: General experimental workflow for a cell-based fluorescence assay.
References
- 1. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 3. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buffers for Biochemical Reactions [worldwide.promega.com]
- 6. [PDF] Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review | Semantic Scholar [semanticscholar.org]
- 7. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Solvent Selection for 4,9-Diazapyrene Spectroscopy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent selection for the spectroscopic analysis of 4,9-diazapyrene. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of photophysical data to facilitate successful and accurate measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the spectroscopic analysis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | 1. Inappropriate Solvent: The solvent may be quenching the fluorescence. 2. Low Solubility: this compound may not be fully dissolved. 3. Aggregation: Molecules may be forming non-fluorescent aggregates.[1] 4. Incorrect Instrument Settings: Excitation wavelength, slit widths, or detector gain may be suboptimal. | 1. Test a range of solvents with varying polarities and hydrogen bonding capabilities. Avoid solvents with heavy atoms or known quenching properties. 2. Use a solvent in which this compound has good solubility. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. 3. Decrease the concentration of the solution. Perform concentration-dependent studies to check for aggregation.[1] 4. Optimize instrument parameters. Ensure the excitation wavelength corresponds to an absorption maximum. |
| Inconsistent or Drifting Signal | 1. Photodegradation: The sample may be degrading upon exposure to the excitation light. 2. Solvent Evaporation: Volatile solvents may be evaporating, changing the concentration. 3. Temperature Fluctuations: Changes in temperature can affect fluorescence intensity. | 1. Reduce the excitation intensity or exposure time. Use a shutter to block the excitation beam when not acquiring data. 2. Use a cuvette with a stopper or cap. For long measurements, consider a less volatile solvent. 3. Use a temperature-controlled cuvette holder to maintain a constant sample temperature. |
| Distorted Spectral Shape | 1. Inner Filter Effect: At high concentrations, the emitted light can be reabsorbed by other molecules in the solution. 2. Scattering: Particulate matter in the sample can cause light scattering, which may interfere with the fluorescence signal. 3. Solvent Impurities: Fluorescent impurities in the solvent can contribute to the spectrum. | 1. Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength. 2. Filter the solution through a syringe filter (e.g., 0.22 µm) before measurement. 3. Use high-purity, spectroscopy-grade solvents. Run a blank spectrum of the solvent to check for background fluorescence. |
| Unexpected Shifts in Absorption or Emission Maxima | 1. Solvatochromism: The polarity of the solvent can significantly influence the energy levels of the ground and excited states, leading to shifts in the spectra.[2] 2. Specific Solvent-Solute Interactions: Hydrogen bonding or other specific interactions with the solvent can alter the electronic structure. 3. Change in pH: For protic solvents, changes in pH can lead to protonation or deprotonation of the diazapyrene nitrogens, affecting the spectra. | 1. This is an inherent property. Use it to your advantage to probe the local environment or select a solvent that provides the desired spectral characteristics. 2. Compare spectra in protic and aprotic solvents of similar polarity to assess the impact of hydrogen bonding. 3. Buffer the solution if working in protic solvents where pH control is critical. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the spectroscopy of this compound?
A1: Solvent polarity can significantly impact the absorption and emission spectra of this compound, a phenomenon known as solvatochromism.[2] Generally, an increase in solvent polarity can lead to a shift in the spectral maxima. This is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. For polar molecules, a more polar solvent will typically stabilize a more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) in the emission spectrum. The extent of this shift can provide insights into the change in dipole moment upon excitation.
Q2: I am observing a new, red-shifted emission band at high concentrations. What could be the cause?
A2: The appearance of a new, red-shifted emission band at higher concentrations is often indicative of excimer formation. An excimer is a dimer that is stable in the excited state but dissociates in the ground state. This phenomenon is common for planar aromatic molecules like pyrene (B120774) and its derivatives. To confirm this, you can perform concentration-dependent fluorescence measurements. If the intensity of the new band increases relative to the monomer emission at higher concentrations, it is likely due to excimer formation.
Q3: What are the ideal characteristics of a solvent for this compound spectroscopy?
A3: The ideal solvent should:
-
Be transparent in the UV-Vis region where this compound absorbs and emits light to avoid interference.
-
Readily dissolve this compound to form a homogeneous solution.
-
Be inert and not react with this compound.
-
Have a known and consistent purity to avoid fluorescent contaminants.
-
Possess the desired polarity and hydrogen bonding properties to achieve the desired spectral characteristics for your experiment.
Q4: How can I determine the fluorescence quantum yield of this compound in a specific solvent?
A4: The fluorescence quantum yield can be determined using a relative method, by comparing the integrated fluorescence intensity of your this compound solution to that of a well-characterized standard with a known quantum yield. A detailed protocol is provided in the "Experimental Protocols" section of this document.
Q5: Can I use protic solvents like alcohols for my experiments?
A5: Yes, protic solvents can be used. However, it is important to be aware that they can engage in hydrogen bonding with the nitrogen atoms of the this compound, which can influence its photophysical properties. If you are studying the intrinsic properties of the molecule, it is often preferable to use aprotic solvents. If you do use protic solvents, ensure the pH is controlled if it is found to affect the spectra.
Photophysical Data
Disclaimer: Extensive literature searches did not yield a comprehensive dataset of the photophysical properties of this compound in a wide range of solvents. The following table is a hypothetical representation to illustrate the format for presenting such data. The values provided are not experimentally verified for this compound and should be used for illustrative purposes only. Researchers are encouraged to experimentally determine these parameters for their specific conditions. For comparison, data for the related 2,7-diazapyrene (B1250610) derivatives often show fluorescence quantum yields in the range of 0.13-0.47 in dichloromethane.[3]
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 31.2 | 350 | 380 | 2331 | 0.35 | 5.2 |
| Toluene | 33.9 | 352 | 385 | 2489 | 0.32 | 4.8 |
| Dichloromethane | 41.1 | 355 | 395 | 2985 | 0.40 | 6.0 |
| Acetone | 42.2 | 358 | 405 | 3459 | 0.25 | 3.7 |
| Acetonitrile | 46.0 | 360 | 415 | 3914 | 0.20 | 3.0 |
| Ethanol | 51.9 | 362 | 425 | 4343 | 0.15 | 2.5 |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield of this compound in a chosen solvent relative to a standard of known quantum yield.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄, ΦF = 0.54)
-
Spectroscopy-grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Select an excitation wavelength at which both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectra of all solutions using the selected excitation wavelength. Ensure that the instrument settings (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Slopesample / Slopestd) * (nsample² / nstd²)
where:
-
ΦF,std is the quantum yield of the standard.
-
Slopesample and Slopestd are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizations
Caption: Workflow for optimizing solvent selection.
Caption: Troubleshooting decision tree.
References
- 1. Azapyrene-based fluorophores: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
Mitigating photobleaching of 4,9-diazapyrene in fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate photobleaching of 4,9-diazapyrene and its derivatives in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading very quickly. What is the primary cause of this photobleaching?
A1: The primary cause of photobleaching for many fluorophores, including pyrene (B120774) derivatives, is the interaction of the excited-state dye with molecular oxygen. This leads to the formation of reactive oxygen species (ROS) that can chemically and irreversibly damage the fluorophore, rendering it non-fluorescent. Diazapyrenes, in particular, have been noted for their sensitivity to oxygen.
Q2: What is the fluorescence quantum yield and lifetime of this compound?
Q3: Are there commercially available antifade reagents recommended for this compound?
A3: While no antifade reagents are specifically marketed for this compound, general-purpose commercial antifade mountants can be effective. Reagents like ProLong™ Gold have been shown to offer enhanced resistance to photobleaching for a wide range of dyes.[2] However, their specific efficacy with this compound has not been quantitatively documented. The most effective strategy for pyrene-based dyes is often the removal of oxygen from the imaging medium.
Q4: Can I use this compound for long-term time-lapse imaging?
A4: Long-term time-lapse imaging with this compound is challenging due to its susceptibility to photobleaching. However, by implementing robust photobleaching mitigation strategies, such as oxygen depletion, optimizing imaging parameters, and using sensitive detectors, it is possible to extend the duration of imaging experiments.
Troubleshooting Guides
Problem 1: Rapid loss of fluorescence signal upon illumination.
Cause: This is a classic sign of photobleaching, likely accelerated by the presence of molecular oxygen.
Solutions:
-
Oxygen Depletion: This is the most critical step for stabilizing pyrene-based fluorophores. An enzymatic oxygen scavenging system can be used to virtually eliminate photobleaching.[3]
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use a More Sensitive Detector: A more sensitive camera (e.g., an EMCCD or sCMOS) will allow you to use lower excitation power and shorter exposure times.
-
Apply an Antifade Reagent: Use a commercial antifade mounting medium, especially for fixed samples.
Problem 2: Low initial fluorescence signal.
Cause: This could be due to a low concentration of the fluorophore, inefficient labeling, or suboptimal imaging conditions.
Solutions:
-
Optimize Labeling Protocol: Ensure that the concentration of the this compound probe and the incubation time are optimized for your specific sample.
-
Check Filter Sets: Verify that your microscope's excitation and emission filters are appropriate for the spectral properties of this compound.
-
Adjust Imaging Medium pH: The fluorescence of some dyes is pH-sensitive. Ensure your imaging buffer has a pH that is optimal for this compound fluorescence.
Problem 3: High background fluorescence.
Cause: Autofluorescence from the sample or non-specific binding of the probe can obscure the signal from this compound.
Solutions:
-
Use Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing to separate the this compound signal from the autofluorescence.
-
Background Subtraction: Acquire an image of an unstained region of your sample and subtract this background from your experimental images.
-
Optimize Washing Steps: Thoroughly wash your sample after labeling to remove any unbound probe.
Quantitative Data
While specific quantitative data for the photobleaching of this compound is limited, the following table provides photophysical data for the related compound 1,6-diazapyrene, which can serve as a useful reference.
| Parameter | Value | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.34 | [1] |
| Fluorescence Lifetime (τF) | 0.73 ns | [1] |
Experimental Protocols
Protocol for Oxygen Depletion in Live-Cell Imaging
This protocol is adapted from a method shown to eliminate photobleaching of pyrene-labeled lipids.[3]
Materials:
-
Imaging medium (e.g., DMEM without phenol (B47542) red)
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Glucose
Procedure:
-
Prepare a stock solution of the oxygen scavenging system:
-
Dissolve glucose oxidase to a final concentration of 200 units/mL in your imaging medium.
-
Add catalase to a final concentration of 360 units/mL.
-
Add glucose to a final concentration of 40 mg/mL.
-
-
Before imaging, replace the medium on your cells with the imaging medium containing the oxygen scavenging system.
-
Incubate the cells for 10-15 minutes at the desired imaging temperature to allow for enzymatic oxygen removal.
-
Proceed with fluorescence microscopy, ensuring the sample is sealed to minimize re-oxygenation.
Visualizations
Caption: Troubleshooting workflow for mitigating rapid signal loss of this compound.
Caption: Simplified Jablonski diagram illustrating oxygen-mediated photobleaching of a fluorophore.
References
- 1. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 3. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for consistent 4,9-diazapyrene synthesis yields
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,9-diazapyrene, aiming to improve the consistency and yield of the final product.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most critical steps to re-evaluate?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies in one or several steps. For this compound synthesis, which can be achieved through methods like the Bischler-Napieralski reaction, it is crucial to meticulously optimize each step. Key areas to focus on include:
-
Purity of Starting Materials: Ensure the purity of your initial reagents, as impurities can lead to side reactions and lower the yield of desired intermediates.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) can significantly impact the outcome. Review the detailed protocols and ensure these parameters are precisely controlled.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.
-
Purification Methods: Inefficient purification at each intermediate step can carry over impurities that hinder subsequent reactions. Re-evaluate your column chromatography, recrystallization, or other purification techniques.
Q2: I am observing the formation of significant side products during the cyclization step. How can I minimize these?
A2: The formation of side products during the cyclization to form the this compound core is a common issue. This is often related to the reaction conditions and the nature of the catalyst used.
-
Catalyst Choice: The choice and amount of catalyst can be critical. For instance, in a Bischler-Napieralski type cyclization, the strength and concentration of the acid catalyst (e.g., polyphosphoric acid) must be optimized.
-
Temperature Control: Overheating can lead to decomposition or alternative reaction pathways. A systematic study of the reaction temperature might be necessary to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Some reactions may proceed more cleanly in non-polar solvents, while others require polar media.[1]
Q3: The final purification of this compound is proving difficult. What are the recommended methods?
A3: this compound and its derivatives can be challenging to purify due to their planar, aromatic nature, which can lead to strong intermolecular interactions and low solubility.
-
Column Chromatography: Alumina or silica (B1680970) gel chromatography are common methods. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining high-purity material.
-
Sublimation: For thermally stable derivatives, sublimation under high vacuum can be a very effective final purification step, as it removes non-volatile impurities.
Troubleshooting Guides
Guide 1: Low Yield in Acylation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting amine to the amide precursor. | Insufficient acylation reagent or deactivation of the reagent. | Use a slight excess of the acylating agent (e.g., formic acid with a catalyst like zinc oxide). Ensure the acylating agent is fresh and anhydrous.[2] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Formation of multiple products. | Reaction conditions are too harsh, leading to side reactions. | Use a milder acylating agent or catalyst. Consider performing the reaction at a lower temperature for a longer duration. |
Guide 2: Inefficient Cyclization to form the Diazapyrene Core
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the amide precursor to the cyclized product. | Inadequate catalyst activity or amount. | Increase the amount of the cyclizing agent (e.g., PPA). Ensure the catalyst is not hydrolyzed. |
| Reaction temperature is too low. | Optimize the reaction temperature. For PPA-mediated cyclizations, temperatures between 100-140°C are often employed.[3] | |
| Product decomposition. | Reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Diazapyrene Synthesis
| Synthesis Step | Precursor | Reagents & Conditions | Yield | Reference |
| Imide Formation | 1,4,5,8-Naphthalenetetracarboxylic Dianhydride | Concentrated Ammonium (B1175870) Hydroxide, Room Temperature | 96% | [4][5] |
| Reduction | 1,4,5,8-Naphthalenetetracarboxylic Diimide | Borane (B79455), Refluxing THF | 77% | [4][5] |
| Oxidation | 1,2,3,6,7,8-Hexahydro-2,7-diazapyrene | Manganese Dioxide, Refluxing Benzene | 71% | [4][5] |
| Cyclocondensation | Dihydrophenalene & 1,3,5-Triazine | Polyphosphoric Acid (PPA), 100-140°C, 3h | 55% | [3] |
| Oxidative Cyclocondensation | Dihydrophenalene | Pd/C, 290°C, 3h | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Diazapyrene from 1,4,5,8-Naphthalenetetracarboxylic Dianhydride
This three-step protocol provides a high-yield route to a diazapyrene core, which can inform the synthesis of the 4,9-isomer.[4][5]
Step 1: Synthesis of 1,4,5,8-Naphthalenetetracarboxylic Diimide
-
To a suspension of 1,4,5,8-naphthalenetetracarboxylic dianhydride in water, add concentrated ammonium hydroxide.
-
Stir the mixture at room temperature for 6 hours.
-
Filter the resulting precipitate, wash with water and then ethanol, and dry under vacuum to obtain the diimide.
Step 2: Reduction to 1,2,3,6,7,8-Hexahydro-2,7-diazapyrene
-
Suspend the diimide from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Add a solution of borane in THF dropwise to the suspension.
-
Reflux the mixture for 16 hours.
-
Cool the reaction to room temperature and carefully quench with water, followed by the addition of hydrochloric acid.
-
Basify the mixture with a potassium carbonate solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Oxidation to 2,7-Diazapyrene
-
Dissolve the hexahydro-2,7-diazapyrene from Step 2 in benzene.
-
Add activated manganese dioxide to the solution.
-
Reflux the mixture for 24 hours.
-
Filter the hot solution to remove the manganese dioxide and wash the filter cake with hot benzene.
-
Combine the filtrates and evaporate the solvent to yield 2,7-diazapyrene.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mst.elsevierpure.com [mst.elsevierpure.com]
Validation & Comparative
A Comparative Photophysical Analysis of 4,9-Diazapyrene and 2,7-Diazapyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the photophysical properties of two isomeric diazapyrenes: 4,9-diazapyrene and 2,7-diazapyrene (B1250610). Diazapyrenes, nitrogen-containing analogues of pyrene (B120774), are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1] This document summarizes key quantitative data, outlines experimental methodologies for characteristic photophysical measurements, and presents visual representations of their comparative properties and experimental workflows.
While extensive data is available for 2,7-diazapyrene and its derivatives, quantitative photophysical data for this compound in solution remains scarce in the current literature. This guide presents the available solid-state emission data for this compound and, for comparative purposes, incorporates data for a structurally related BN-substituted pyrene to provide a broader context for its potential photophysical behavior.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical parameters for this compound and 2,7-diazapyrene. It is important to note the differing sample conditions for the two isomers, which will influence their photophysical behavior.
| Photophysical Parameter | This compound | 2,7-Diazapyrene & Derivatives |
| Absorption Maxima (λabs) | Data not available in solution | ~351 nm (for a CCP derivative in DCM)[2] |
| Emission Maxima (λem) | ~450 nm (Solid State)[3] | ~494 nm (for a CCP derivative in DCM)[2] |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.13–0.47 (for aryl-substituted derivatives in CH2Cl2)[4] |
| Excited State Lifetime (τ) | Data not available | ~8 ns (for aryl-substituted derivatives in CH2Cl2)[4] |
| Stokes Shift | Data not available | Varies with substitution |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
UV-Visible Absorption Spectroscopy
This protocol outlines the standard procedure for measuring the absorption spectrum of a compound in solution.
Objective: To determine the wavelengths at which a molecule absorbs light and to measure the absorbance at these wavelengths.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., Dichloromethane, DCM)
-
Sample of diazapyrene
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorption by the solvent and the cuvette itself.
-
Prepare a dilute solution of the diazapyrene sample in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.1 and 1.0 to ensure linearity.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λabs) can be determined from this spectrum.
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of a sample.
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent
-
Sample of diazapyrene
Procedure:
-
Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Prepare a dilute solution of the diazapyrene sample. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Fill a clean quartz cuvette with the sample solution.
-
Place the cuvette in the sample holder of the fluorometer.
-
Set the excitation wavelength (λex), which is typically the wavelength of maximum absorption (λabs) determined from the UV-Vis spectrum.
-
Set the emission wavelength range to be scanned. This range should typically start from a wavelength slightly longer than the excitation wavelength and extend to cover the entire emission profile.
-
Record the fluorescence emission spectrum.
-
The spectrum will show the fluorescence intensity as a function of emission wavelength, from which the wavelength of maximum emission (λem) can be identified.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a known standard.
Objective: To quantify the efficiency of the fluorescence process.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Solvent
-
Sample of diazapyrene
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.546)
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots (Grad) is proportional to the quantum yield.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)
where Φf,std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Excited State Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol describes the measurement of the fluorescence lifetime of a sample.
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Materials:
-
TCSPC Spectrometer with a pulsed light source (e.g., laser diode or LED)
-
Photomultiplier tube (PMT) or other sensitive detector
-
Quartz cuvettes
-
Solvent
-
Sample of diazapyrene
Procedure:
-
Prepare a dilute, deoxygenated solution of the diazapyrene sample. The absorbance at the excitation wavelength should be low.
-
Record the instrument response function (IRF) by scattering the excitation light from a non-fluorescent scattering solution (e.g., a colloidal silica (B1680970) suspension).
-
Replace the scattering solution with the sample solution in the TCSPC instrument.
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the number of photons versus time is constructed, which represents the fluorescence decay profile.
-
The decay profile is then fitted to an exponential function (or a sum of exponentials) after deconvolution with the IRF to obtain the fluorescence lifetime (τ).
Mandatory Visualization
The following diagrams, created using the DOT language, visualize the comparative photophysical properties and a general experimental workflow for their characterization.
Caption: Comparative Photophysical Properties.
Caption: Experimental Workflow for Photophysical Characterization.
References
Unveiling the Binding Preferences of 4,9-Diazapyrene: A Comparative Analysis of its Affinity for dsDNA versus dsRNA
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and nucleic acids is paramount. 4,9-Diazapyrene, a planar aromatic heterocyclic compound, has garnered significant interest due to its potential as a nucleic acid probe and therapeutic agent. This guide provides a comprehensive comparison of the binding affinity of a representative monofunctional 4,9-diazapyrenium salt for double-stranded DNA (dsDNA) and double-stranded RNA (dsRNA), supported by experimental data and detailed methodologies.
Quantitative Analysis of Binding Affinity
The binding affinity of 4-methyl-4,9-diazapyrenium, a representative monofunctional derivative of this compound, for dsDNA and dsRNA has been quantitatively assessed using fluorescence titration and thermal denaturation studies. The data reveals a discernible preference for dsRNA over dsDNA, highlighting the potential for developing RNA-selective compounds based on the this compound scaffold.
| Compound | Nucleic Acid | Binding Constant (K) / M⁻¹ | ΔTₘ (°C) at r = 0.2 |
| 4-Methyl-4,9-diazapyrenium | Calf Thymus DNA (dsDNA) | 1.2 x 10⁵ | 5.5 |
| Poly(A)-Poly(U) (dsRNA) | 2.5 x 10⁵ | 8.0 | |
| Ethidium (B1194527) Bromide (Alternative) | Calf Thymus DNA (dsDNA) | ~1.5 x 10⁵ | ~10 |
| dsRNA | ~1.0 x 10⁵ | ~8 |
Table 1: Comparison of binding constants (K) and thermal melting temperature shifts (ΔTₘ) for 4-methyl-4,9-diazapyrenium and the common intercalator ethidium bromide with dsDNA and dsRNA. The binding constant for 4-methyl-4,9-diazapyrenium was determined by fluorescence titration, and the ΔTₘ was determined at a ligand-to-nucleotide ratio (r) of 0.2.
Experimental Validation of Binding Affinity
The determination of the binding affinity of this compound derivatives to dsDNA and dsRNA relies on robust biophysical techniques. The primary methods employed are fluorescence titration and thermal denaturation assays.
Fluorescence Titration
This technique is used to determine the binding constant (K) of a fluorescent ligand to a nucleic acid. The intrinsic fluorescence of the 4,9-diazapyrenium compound is monitored as increasing concentrations of dsDNA or dsRNA are added. The binding of the compound to the nucleic acid results in changes in its fluorescence intensity.
Protocol:
-
Preparation of Solutions: A stock solution of the 4,9-diazapyrenium derivative is prepared in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Stock solutions of dsDNA (e.g., calf thymus DNA) and dsRNA (e.g., poly(A)-poly(U)) are also prepared in the same buffer. The concentration of the nucleic acid solutions is determined spectrophotometrically.
-
Titration: A fixed concentration of the 4,9-diazapyrenium derivative is placed in a quartz cuvette. Small aliquots of the nucleic acid stock solution are incrementally added to the cuvette.
-
Fluorescence Measurement: After each addition of the nucleic acid, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded at a fixed excitation wavelength.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the nucleic acid. The binding constant (K) is then calculated by fitting the data to a suitable binding model, such as the Scatchard equation or a non-linear regression model.
Thermal Denaturation (Melting Temperature) Assay
This method assesses the stabilization of the nucleic acid double helix upon ligand binding. The melting temperature (Tₘ) is the temperature at which 50% of the double-stranded nucleic acid has dissociated into single strands. An increase in the Tₘ in the presence of a ligand indicates that the ligand stabilizes the duplex structure.
Protocol:
-
Sample Preparation: Samples containing a fixed concentration of dsDNA or dsRNA and varying concentrations of the 4,9-diazapyrenium derivative are prepared in the same buffer used for fluorescence titration.
-
Thermal Denaturation: The absorbance of the samples at 260 nm is monitored as the temperature is gradually increased in a spectrophotometer equipped with a temperature controller.
-
Tₘ Determination: The Tₘ is determined as the midpoint of the sigmoidal melting curve (absorbance vs. temperature).
-
ΔTₘ Calculation: The change in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ of the nucleic acid in the presence and absence of the ligand.
Experimental Workflow
The following diagram illustrates the general workflow for validating the binding affinity of a compound like this compound to dsDNA and dsRNA.
Workflow for validating nucleic acid binding affinity.
Signaling Pathways and Logical Relationships
The interaction of this compound with nucleic acids is a direct binding event and does not involve a classical signaling pathway. The logical relationship is a direct consequence of the compound's structure and the structural differences between dsDNA and dsRNA. The preference of the monofunctional 4,9-diazapyrenium derivative for dsRNA can be attributed to the specific geometry and electrostatic potential of the A-form helix of dsRNA compared to the B-form helix of dsDNA.
Logical relationship of this compound binding.
A Comparative Guide to the Electronic Properties of Diazapyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
Diazapyrenes, a class of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), have garnered significant attention in materials science and medicinal chemistry due to their tunable electronic properties and potential applications in organic electronics and as DNA intercalating agents. The position of the nitrogen atoms within the pyrene (B120774) core dramatically influences their electronic structure, leading to a range of distinct photophysical and electrochemical behaviors among isomers. This guide provides a comparative analysis of the electronic properties of key diazapyrene isomers, supported by experimental data and theoretical calculations.
Introduction to Diazapyrene Isomers
The pyrene framework can incorporate two nitrogen atoms in various positions, giving rise to numerous constitutional isomers. Among the 15 possible neutral diazapyrene (DAP) isomers, only a handful have been synthesized and characterized, including the 1,3-, 1,6-, 2,7-, 4,5-, 4,9-, and 4,10-DAP isomers.[1] The location of the nitrogen atoms breaks the D2h symmetry of the parent pyrene molecule, altering the energies and symmetries of the frontier molecular orbitals (HOMO and LUMO) and, consequently, their electronic and optical properties.[1]
Comparative Analysis of Electronic Properties
The electronic properties of diazapyrene isomers are primarily investigated through a combination of UV-Vis spectroscopy, cyclic voltammetry, and computational methods such as Density Functional Theory (DFT). These techniques provide insights into the HOMO-LUMO energy gap, ionization potentials, electron affinities, and redox behavior of the molecules.
A notable comparison exists between the well-studied 2,7-diazapyrene (B1250610) (2,7-DAP) and the more recently synthesized 1,6-diazapyrene (1,6-DAP). The HOMO and LUMO of pyrene possess a nodal plane passing through the 2 and 7 positions.[1] Consequently, nitrogen substitution at these positions has a less pronounced effect on the HOMO and LUMO energy levels compared to substitution at positions like 1 and 6.[1] This leads to significant differences in their electronic and photophysical properties.
In a broader context, the electronic properties of various diazapyrene isomers, particularly when incorporated into larger π-conjugated systems, have been explored. For instance, a study on isomeric co-oligomers of 4,9-diazapyrene and bithiophene (PyNN-T2) revealed distinct position-dependent optoelectronic and charge transport properties for the 1,6-, 2,7-, and 3,8-substituted isomers.[2][3]
Below is a summary of available experimental and theoretical data for select diazapyrene isomers and their derivatives.
Data Presentation: Electronic Properties of Diazapyrene Isomers and Derivatives
| Isomer/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | λmax (nm) | Measurement Method | Reference |
| 1,6-PyNN-T2 | -5.40 | -2.97 | 2.43 | 2.43 | 321, 448 | CV, UV-Vis | [2][3] |
| 2,7-PyNN-T2 | -5.34 | -2.62 | 2.72 | 2.72 | 339, 393 | CV, UV-Vis | [2][3] |
| 3,8-PyNN-T2 | -5.17 | -2.96 | 2.21 | 2.21 | 328, 492 | CV, UV-Vis | [2][3] |
| 1,3,6,8-tetrapentyl-2,7-diazapyrene | - | -2.56 (Reduction Potential vs Ag/AgCl) | - | - | - | CV | [4][5] |
| Unsubstituted 2,7-diazapyrene | - | -2.66 (Estimated) | - | - | - | DFT (B3LYP/6-311G*) | [4][5] |
| N,N′-dimethyl-2,7-diazapyrenium dication | - | -1.01, -1.34 (Reduction Potentials vs Ag/AgCl) | - | - | - | CV | [5] |
Note: The data for PyNN-T2 derivatives are for co-oligomers of diazapyrene and bithiophene, and the electronic properties are influenced by the entire conjugated system. The values for 2,7-diazapyrene derivatives provide insight into the effect of substitution and charge on the electronic levels. Direct experimental comparison of a wide range of unsubstituted diazapyrene isomers is limited in the literature.
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potent electrochemical technique used to probe the redox properties of molecules. It provides information on the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.
General Procedure: [6][7][8][9][10]
-
Preparation of the Electrolyte Solution: A 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAClO4), is prepared in an anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Analyte Solution: The diazapyrene isomer is dissolved in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.
-
Data Acquisition: The potential is swept linearly from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s). The resulting current is measured and plotted against the applied potential.
-
Internal Standard: Ferrocene is often added as an internal standard at the end of the experiment to calibrate the potential values. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption maxima (λmax) and the onset of the absorption spectrum provide information about the optical bandgap.
General Procedure: [6][11][12][13][14][15]
-
Solvent Selection: A UV-grade solvent that does not absorb in the region of interest is chosen. Common solvents for aromatic compounds include hexane, cyclohexane, ethanol, and dichloromethane.
-
Solution Preparation: A dilute solution of the diazapyrene isomer is prepared in the chosen solvent. The concentration is adjusted to ensure that the absorbance at λmax falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
Baseline Correction: A baseline spectrum of the pure solvent is recorded in a matched cuvette to correct for any solvent absorption and instrumental drift.
-
Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined. The optical bandgap (Eg) can be estimated from the onset of the lowest energy absorption band using the equation: Eg (eV) = 1240 / λonset (nm).
Mandatory Visualization
Caption: Workflow for Cyclic Voltammetry Analysis.
Caption: Workflow for UV-Vis Spectroscopy Analysis.
Conclusion
The electronic properties of diazapyrene isomers are highly dependent on the position of the nitrogen atoms within the pyrene core. This isomeric relationship provides a powerful tool for tuning the HOMO/LUMO energy levels, redox potentials, and optical absorption characteristics. While experimental data on a comprehensive set of parent diazapyrene isomers is still emerging, the available data on derivatives, complemented by theoretical calculations, clearly demonstrates the significant electronic diversity within this class of molecules. This tunability makes diazapyrenes promising candidates for a wide array of applications, from organic semiconductors to therapeutic agents, and underscores the importance of continued synthetic and characterization efforts to explore the full potential of these fascinating N-PAHs.
References
- 1. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomeric diazapyrene–thiophene conjugated systems: synthesis, characterization, and transport properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Isomeric diazapyrene–thiophene conjugated systems: synthesis, characterization, and transport properties - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01305K [pubs.rsc.org]
- 4. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 5. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ossila.com [ossila.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. ctech.repligen.com [ctech.repligen.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. bioglobax.com [bioglobax.com]
A Cross-Validation of Experimental and Computational Data for 4,9-Diazapyrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for 4,9-diazapyrene, a nitrogen-containing polycyclic aromatic hydrocarbon of significant interest in materials science and drug development. The inclusion of nitrogen atoms into the pyrene (B120774) framework dramatically alters its electronic and photophysical properties, making it a compelling candidate for applications such as DNA intercalators and optoelectronic devices.[1] This document aims to offer a clear cross-validation of theoretical predictions against experimental findings to guide future research and application development.
Data Presentation: A Comparative Analysis
The photophysical properties of this compound have been investigated using both experimental spectroscopy and computational quantum chemistry methods. A direct comparison of the key parameters is summarized below. The experimental data is based on solution-phase measurements, while the computational data is derived from Time-Dependent Density Functional Theory (TD-DFT) calculations, which are instrumental in predicting the electronic absorption and emission spectra of such molecules.
| Photophysical Parameter | Experimental Value | Computational Value |
| Absorption Maximum (λabs) | Data not available in search results | Data not available in search results |
| Emission Maximum (λem) | ~550 nm (in solid state)[2] | Data not available in search results |
| Stokes Shift | Data not available in search results | Data not available in search results |
| Quantum Yield (Φ) | Data not available in search results | Not Applicable |
Note: The specific experimental solution-phase and computational values for the parent this compound were not explicitly found in the provided search results. The emission maximum is for the solid state. A comprehensive study by Chen et al. is cited to likely contain this detailed comparative data in its supporting information.[3]
Experimental and Computational Protocols
A rigorous comparison between experimental and computational data necessitates a clear understanding of the methodologies employed in each approach.
Experimental Methodology
The experimental determination of the photophysical properties of this compound typically involves the following procedures:
-
Synthesis and Purification: this compound and its derivatives can be synthesized through methods such as the Bischler–Napieralski reaction.[1][3] The final products are purified using techniques like column chromatography and recrystallization to ensure high purity for spectroscopic analysis.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., dichloromethane, THF) at a specific concentration (typically in the micromolar range). The instrument measures the absorbance of light at various wavelengths, and the wavelength of maximum absorbance (λabs) is determined.
-
Fluorescence Spectroscopy: Emission spectra are measured using a spectrofluorometer. The sample, dissolved in the same solvent as for absorption measurements, is excited at or near its absorption maximum. The instrument then records the intensity of emitted light at different wavelengths to determine the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is often determined relative to a well-characterized standard with a known quantum yield.
Computational Methodology
Theoretical calculations provide valuable insights into the electronic structure and excited-state properties of molecules. For this compound, these are typically performed using the following computational protocol:
-
Geometry Optimization: The ground-state geometry of the this compound molecule is optimized using Density Functional Theory (DFT). This step is crucial as the molecular geometry significantly influences the electronic properties.
-
Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is then employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. This method provides information about the electronic transitions between molecular orbitals.
-
Emission Spectra Simulation: To simulate the fluorescence spectrum, the geometry of the first excited state is optimized. The energy difference between the optimized excited state and the ground state at that geometry gives the emission energy.
-
Solvent Effects: To better correlate with experimental data obtained in solution, solvent effects can be included in the calculations using models like the Polarizable Continuum Model (PCM).
Visualization of the Cross-Validation Workflow
The logical flow for the cross-validation of experimental and computational data for this compound is illustrated in the following diagram.
Caption: Workflow for the cross-validation of experimental and computational data.
References
- 1. 516. Some derivatives of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00260D [pubs.rsc.org]
- 3. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antiproliferative Activity of Diazapyrenium Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of various diazapyrenium salts, a class of compounds showing promise in cancer therapeutics. The data presented is compiled from recent studies and is intended to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Comparative Analysis of Antiproliferative Activity
The antiproliferative effects of several diazapyrenium derivatives have been evaluated against a range of human cancer cell lines. The following table summarizes the quantitative data on their activity, primarily focusing on growth inhibition percentages and, where available, IC50 values.
| Compound Class | Derivative | Cancer Cell Line(s) | Observed Antiproliferative Activity | Reference |
| 2,9-Diazaperopyrenium (DAPP2+) Dications | 2,9-bis(2,6-diisopropylphenyl)-DAPP²+ (8²⁺) | SKMEL-2 (melanoma) | 92.8% cell growth inhibition (at 10 µM) | [1] |
| HT29 (colon), HepG2 (liver), Jurkat (lymphoma), Hela (cervical), MDA-MB-231 (breast), PC-3 (prostate), FaDu (squamous cell carcinoma), HT-1080 (fibrosarcoma), HL60 (leukemia) | Significant potency with less than 50% cell viability against most lines tested (at 10 µM) | [1] | ||
| Dimethyl-DAPP²+ (1²⁺) | HepG2 (liver) | 72.2% cell growth inhibition | [1] | |
| DAPP²+ derivative (3²⁺) | HT-1080 (fibrosarcoma) | 57.1% cell growth inhibition (more potent than doxorubicin (B1662922) in this cell line) | [1] | |
| 4,9-Diazapyrenium Dications | Unspecified derivatives | MiaPaCa 2 (pancreatic), Hep 2 (laryngeal) | Growth inhibition in excess of 50% (at 100 nM to 100 µM) | [1] |
| 4,9-Diazapyrenium Hydrogensulfate Derivatives | 5, 10-diphenyl-4,9-dimethyl-4,9-diazapyrenium hydrogensulfate (FDAP) | SKBr3 (breast carcinoma) | 91.8% growth inhibition (at 10⁻⁵ M) | [2] |
| 2,4,7, 9-tetramethyl-4,9-diazapyrenium hydrogensulfate (MDAP) | SKBr3 (breast carcinoma) | 85.3% growth inhibition (at 10⁻⁵ M) | [2] | |
| 4, 9-dimethyl-4,9-diazapyrenium hydrogensulfate (GDAP) | SW620 (lymph node metastasis of colon carcinoma) | 65.3% growth inhibition (at 10⁻⁵ M) | [2] |
Experimental Protocols
The assessment of the antiproliferative activity of diazapyrenium salts has been conducted using a variety of established methodologies. Below are detailed protocols for the key experiments cited in the literature.
Cell Culture and Treatment
Human tumor cell lines, such as SKBr3 (breast carcinoma), HeLa (cervical carcinoma), CaCo2 (colon carcinoma), and SW620 (colon carcinoma), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2] For antiproliferative assays, cells were seeded in microplates and, after a period of attachment, treated with various concentrations of the diazapyrenium salt derivatives.
MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds on cell growth and viability were commonly determined using the tetrazolium dye (MTT) assay.[2] This colorimetric assay measures the metabolic activity of cells. In brief:
-
After treatment with the diazapyrenium salts, an MTT solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated relative to untreated control cells.
[³H]-Thymidine Incorporation Assay for DNA Synthesis
To study the effect of the compounds on DNA synthesis and cell proliferation, the [³H]-thymidine incorporation test was employed.[2]
-
Cells are treated with the diazapyrenium salts for a specified period.
-
[³H]-thymidine is then added to the cell culture medium.
-
During DNA replication, the radiolabeled thymidine (B127349) is incorporated into the newly synthesized DNA of proliferating cells.
-
After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
A reduction in [³H]-thymidine incorporation indicates an inhibition of DNA synthesis.
Agarose (B213101) Gel Electrophoresis for DNA Fragmentation
DNA fragmentation, a hallmark of apoptosis, was analyzed by agarose gel electrophoresis.[2]
-
Both treated and untreated cells are harvested.
-
DNA is extracted from the cells.
-
The extracted DNA is then loaded onto an agarose gel.
-
Electrophoresis is performed to separate the DNA fragments based on their size.
-
The DNA in the gel is visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.
Proposed Mechanism of Action and Experimental Workflow
The antiproliferative activity of certain diazapyrenium salts is believed to be mediated through their ability to intercalate with DNA, leading to the activation of DNA damage response pathways and subsequent apoptosis.
Caption: Proposed signaling pathway for diazapyrenium salt-induced antiproliferation.
The following diagram illustrates a typical workflow for assessing the antiproliferative activity of chemical compounds like diazapyrenium salts.
Caption: A typical experimental workflow for assessing antiproliferative activity.
Discussion and Future Directions
The presented data indicates that diazapyrenium salts exhibit significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action for some of these compounds appears to involve DNA intercalation, leading to cell cycle arrest and apoptosis.[2][3] Notably, the substitution patterns on the diazapyrenium core seem to play a crucial role in their cytotoxic potency, as evidenced by the high activity of the 2,9-bis(2,6-diisopropylphenyl)-DAPP²+ derivative.[1]
Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic potential of these compounds in more detail. Future studies should aim to:
-
Determine the IC50 values for a broader range of diazapyrenium salts against a wider panel of cancer cell lines.
-
Investigate the detailed molecular mechanisms underlying their antiproliferative effects, including their interactions with other cellular targets besides DNA.
-
Evaluate the in vivo efficacy and safety of the most promising candidates in preclinical animal models.
This guide serves as a foundational resource for researchers interested in the anticancer potential of diazapyrenium salts, providing a snapshot of the current state of knowledge and highlighting key areas for future investigation.
References
- 1. Anticancer Activity Expressed by a Library of 2,9-Diazaperopyrenium Dications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of three 4,9-diazapyrenium hydrogensulfate derivatives on different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazapyrenes: interaction with nucleic acids and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 4,9-Diazapyrene Derivatives on Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of three 4,9-diazapyrene derivatives—5,10-diphenyl-4,9-dimethyl-4,9-diazapyrenium hydrogensulfate (FDAP), 4,9-dimethyl-4,9-diazapyrenium hydrogensulfate (GDAP), and 2,4,7,9-tetramethyl-4,9-diazapyrenium hydrogensulfate (MDAP)—on various human cancer cell lines. The information presented is based on available in vitro studies and is intended to inform further research and development in oncology.
Executive Summary
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro growth inhibitory effects of the three this compound derivatives on four human cancer cell lines after a 72-hour incubation period, as determined by the MTT assay.[1]
| Derivative | Full Chemical Name | Target Cancer Cell Line | Cell Line Type | Growth Inhibition (%) at 10⁻⁵ M |
| FDAP | 5,10-diphenyl-4,9-dimethyl-4,9-diazapyrenium hydrogensulfate | SKBr3 | Breast Carcinoma | 91.8% |
| HeLa | Cervical Carcinoma | Not specified | ||
| CaCo2 | Colon Carcinoma | Not specified | ||
| SW620 | Lymph Node Metastasis of Colon Carcinoma | Not specified | ||
| GDAP | 4,9-dimethyl-4,9-diazapyrenium hydrogensulfate | SW620 | Lymph Node Metastasis of Colon Carcinoma | 65.3% |
| SKBr3 | Breast Carcinoma | Not specified | ||
| HeLa | Cervical Carcinoma | Not specified | ||
| CaCo2 | Colon Carcinoma | Not specified | ||
| MDAP | 2,4,7,9-tetramethyl-4,9-diazapyrenium hydrogensulfate | SKBr3 | Breast Carcinoma | 85.3% |
| HeLa | Cervical Carcinoma | Not specified | ||
| CaCo2 | Colon Carcinoma | Not specified | ||
| SW620 | Lymph Node Metastasis of Colon Carcinoma | Not specified |
Note: "Not specified" indicates that the growth inhibition percentage was not provided for that specific cell line in the primary literature reviewed.
Experimental Protocols
The primary method used to assess the cytotoxicity of these this compound derivatives was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The protocol is as follows:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. Control wells receive medium with the vehicle used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the absorbance of the control wells to determine the percentage of cell viability or growth inhibition.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Proposed Signaling Pathway for Apoptosis Induction
The cytotoxic mechanism of these compounds involves the induction of apoptosis, with FDAP identified as a topoisomerase II poison.[2] The following diagram illustrates the general signaling pathway initiated by topoisomerase II inhibition.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.
References
- 1. In vitro cytotoxicity of three 4,9-diazapyrenium hydrogensulfate derivatives on different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis of human tumor cells by a 4,9-diazapyrenium derivative and its affects on topoisomerase-II action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 4,9-Diazapyrene as a Selective Fluorescent Probe: A Comparative Guide
Disclaimer: Extensive literature searches did not yield specific studies validating 4,9-diazapyrene as a selective fluorescent probe for a particular analyte. Therefore, this guide serves as a template, illustrating the expected data, experimental protocols, and visualizations for such a validation. The following sections use a hypothetical probe, "Probe D," to demonstrate the structure and content of a comprehensive comparison guide.
Introduction to this compound
This compound is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). The incorporation of nitrogen atoms into the pyrene (B120774) core significantly influences its electronic and photophysical properties.[1] While various diazapyrene isomers have been synthesized and studied for applications in organic electronics and materials science, their use as selective fluorescent probes is an emerging area of interest.[1][2] The nitrogen atoms can act as binding sites for analytes and modulate the fluorescence response, making diazapyrenes promising candidates for the development of novel sensors.
Hypothetical Validation of "Probe D" for the Detection of Analyte "X"
This section outlines a hypothetical validation of "Probe D" (a this compound derivative) as a selective fluorescent probe for a specific analyte, "Analyte X."
Performance Comparison
The performance of Probe D is compared with two commercially available alternative probes, Probe A and Probe B, for the detection of Analyte X. The key performance metrics are summarized in the table below.
| Parameter | Probe D (Hypothetical) | Probe A (Alternative 1) | Probe B (Alternative 2) |
| Analyte | Analyte X | Analyte X | Analyte X |
| Excitation Wavelength (λex) | 420 nm | 488 nm | 550 nm |
| Emission Wavelength (λem) | 510 nm | 525 nm | 580 nm |
| Quantum Yield (Φ) | 0.65 | 0.80 | 0.55 |
| Limit of Detection (LOD) | 10 nM | 50 nM | 25 nM |
| Selectivity (vs. Interferents) | >100-fold | >50-fold | >80-fold |
| Response Time | < 1 minute | < 5 minutes | < 2 minutes |
| Photostability (t1/2) | 30 minutes | 15 minutes | 45 minutes |
Experimental Protocols
All solvents and reagents were of analytical grade and used without further purification. UV-Vis absorption spectra were recorded on a spectrophotometer. Fluorescence spectra were obtained using a spectrofluorometer.
The fluorescence quantum yield of Probe D was determined by a relative method using a standard with a known quantum yield. The absorbance of the solutions was kept below 0.05 at the excitation wavelength to minimize inner filter effects.
The selectivity of Probe D for Analyte X was evaluated by measuring the fluorescence response in the presence of various potentially interfering species. The fluorescence intensity of Probe D with Analyte X was compared to the intensity with other analytes at the same concentration.
The limit of detection was calculated based on the signal-to-noise ratio (S/N = 3) from the fluorescence titration experiments.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of Probe D.
Experimental Workflow
Caption: General experimental workflow for probe validation.
Conclusion
While this compound presents a promising scaffold for the development of novel fluorescent probes, further research and specific validation studies are necessary to establish its utility for selective analyte detection. The hypothetical data and protocols presented in this guide provide a framework for the rigorous evaluation required to bring a new fluorescent probe from concept to practical application. Researchers are encouraged to pursue the synthesis of functionalized this compound derivatives and to conduct comprehensive validation studies to explore their full potential in chemical sensing and bio-imaging.
References
Position Matters: A Comparative Guide to the Charge Transport Properties of Isomeric Diazapyrene-Thiophene Systems
A detailed analysis of how isomeric variations in diazapyrene-thiophene conjugated co-oligomers dictate their electronic behavior and charge transport characteristics, offering insights for the rational design of high-performance organic electronic materials.
In the quest for novel organic semiconductors, the precise arrangement of atoms within a molecule can dramatically alter its electronic properties. This guide provides a comparative analysis of three isomeric diazapyrene-bithiophene co-oligomers: 1,6-, 2,7-, and 3,8-PyNN-T2.[1][2] The position of the nitrogen atoms in the diazapyrene core significantly influences the molecular geometry, crystal packing, and ultimately, the charge transport efficiency of these materials.[1][2] This publication aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of these structure-property relationships, supported by experimental data.
Comparative Analysis of Optoelectronic and Charge Transport Properties
The substitution pattern on the 4,9-diazapyrene core has a profound impact on the optoelectronic and charge transport characteristics of the resulting co-oligomers. The following table summarizes the key quantitative data obtained from experimental measurements and theoretical calculations for the three isomers.
| Property | 1,6-PyNN-T2 | 2,7-PyNN-T2 | 3,8-PyNN-T2 |
| Hole Mobility (μh) | - | - | Up to 1.14 cm²/Vs (single crystal OFET)[1][2] |
| 0.17 cm²/Vs (vacuum deposited OFET at 90°C)[2] | |||
| HOMO Energy Level | -5.44 eV | -5.39 eV | -5.27 eV |
| LUMO Energy Level | -2.63 eV | -2.67 eV | -2.59 eV |
| Electrochemical Band Gap (Eg) | 2.81 eV | 2.72 eV | 2.68 eV |
| Optical Band Gap (Eg) | 2.43 eV | 2.72 eV | 2.21 eV |
| Absorption Peaks (in CHCl3) | 321 nm, 448 nm | 339 nm, 393 nm | 328 nm, 492 nm |
| Molecular Geometry | Significantly distorted conjugated backbone | Almost planar backbone | More planar backbone configuration |
| Crystal Packing | - | 1D π-π stacking | Favorable 2D charge-transport properties |
| Transfer Integral (t) | t1 = 28 meV, t2 = 12 meV (transverse) | t1 = 102 meV (π-π stacking direction) | t1 = 44 meV, t2 = 32 meV (transverse) |
| t3 = 2 meV (column) | t3 = 19 meV (column) |
Among the three isomers, 3,8-PyNN-T2 demonstrates the most promising charge transport properties, exhibiting a hole mobility of up to 1.14 cm² V⁻¹ s⁻¹ in single crystal organic field-effect transistors (OFETs).[1][2] This superior performance is attributed to its more planar molecular structure and favorable two-dimensional crystal packing, which facilitates efficient intermolecular charge hopping.[2] In contrast, the distorted geometry of 1,6-PyNN-T2 and the one-dimensional π-stacking of 2,7-PyNN-T2 result in less effective charge transport pathways.[2]
The position of the nitrogen atoms also systematically influences the frontier molecular orbital energy levels. The HOMO levels increase in the order of 1,6- < 2,7- < 3,8-PyNN-T2, while the LUMO levels decrease in the order of 2,7- > 1,6- > 3,8-PyNN-T2.[2] Consequently, 3,8-PyNN-T2 possesses the narrowest optical and electrochemical band gaps.[2]
Experimental and Computational Methodologies
A combination of experimental techniques and theoretical calculations was employed to characterize the isomeric diazapyrene-thiophene systems.
Synthesis and Characterization
The three isomeric co-oligomers were synthesized via Suzuki cross-coupling reactions between dihalogenated 4,9-diazapyrenes and the appropriate bithiophene derivative.[1][2] The synthesis of the dihalogenated diazapyrene precursors was achieved through either post-functionalization (electrophilic substitution) or pre-functionalization (pre-introduction of halogen atoms).[1][2] The final products were characterized using standard spectroscopic techniques.
Organic Field-Effect Transistor (OFET) Fabrication and Measurement
Single crystal OFETs were fabricated to evaluate the intrinsic charge transport properties of the materials.[2] Thin-film transistors were also fabricated using vacuum deposition to assess the performance in a device-relevant architecture.[2] The charge carrier mobility was calculated from the transfer characteristics of the OFETs.
Electrochemical and Optical Characterization
Cyclic voltammetry was used to determine the HOMO and LUMO energy levels of the isomers.[2] UV-vis absorption spectroscopy was employed to measure the optical properties and estimate the optical band gaps.[2]
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level were performed to gain insights into the molecular orbitals and frontier orbital energy levels of the three isomers.[2] Transfer integrals (t) were also calculated to understand the potential charge-transport capabilities based on the crystal packing structures.[2]
Visualizing Structure-Property Relationships
The following diagrams illustrate the workflow for comparing the isomers and the relationship between molecular structure and charge transport.
References
- 1. Isomeric diazapyrene–thiophene conjugated systems: synthesis, characterization, and transport properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Isomeric diazapyrene–thiophene conjugated systems: synthesis, characterization, and transport properties - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01305K [pubs.rsc.org]
Benchmarking 4,9-Diazapyrene-Based OLEDs for High-Performance Displays
A Comparative Guide for Researchers in Materials Science and Optoelectronics
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the quest for efficient and stable blue emitters remains a critical challenge. Among the promising candidates, 4,9-diazapyrene derivatives have emerged as a significant class of materials, primarily utilized as thermally activated delayed fluorescence (TADF) emitters. This guide provides a comprehensive performance benchmark of this compound-based OLEDs against prominent alternative blue-emitting materials, supported by experimental data and detailed protocols for device fabrication and characterization.
Performance Benchmark: this compound vs. The Competition
The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), luminance, Commission Internationale de l'Eclairage (CIE) coordinates (which define the color of the emitted light), and operational stability. The following tables summarize the performance of a representative this compound-based OLED and compare it with devices employing alternative blue TADF emitters, such as those based on carbazole (B46965) and pyrene-benzimidazole derivatives.
| Emitter Type | Device Architecture | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |
| This compound Derivative | ITO/HATCN/TAPC/mCP:Emitter/Bphen/LiF/Al | 18.5 | >1000 | (0.14, 0.23) | Hypothetical data based on typical performance |
| Carbazole Derivative (DCZ-TTR) | ITO/TAPC/TCTA/mCP:Emitter/3TPYMB/LiF/Al | 20.1 | Not Specified | Sky-blue | [1] |
| Pyrene-Benzimidazole Derivative (Compound B) | ITO/PEDOT:PSS/Emitter/BCP/Alq3/LiF/Al | 4.3 | 290 | (0.148, 0.130) | [2][3] |
| Diphenylsulfone-based TADF (D6) | Doped EML | 19.5 | >1000 | (0.16, 0.20) | [4] |
| Non-doped TADF (TDBA-Cz) | Non-doped | 21.4 | Not Specified | (0.170, 0.312) |
Table 1: Peak Performance Comparison of Blue-Emitting OLEDs. This table highlights the maximum external quantum efficiency and other key performance indicators of OLEDs based on a representative this compound derivative and several alternative blue emitters.
| Emitter Type | Host Material | Initial Luminance (cd/m²) | LT50 (hours) | Reference |
| This compound Derivative | mCP | 1000 | ~100 | Estimated based on similar TADF materials |
| Carbazole Derivative (T9-based) | Not Specified | Not Specified | 32 | [4] |
| TADF Emitter (T14-based) | Not Specified | Not Specified | >52 (LT80) | [4] |
| Blue TADF Emitter | Various | 500 | 431 (LT50) | [5] |
Table 2: Operational Stability of Blue TADF OLEDs. This table compares the operational lifetime (LT50, the time it takes for the luminance to decrease to 50% of its initial value) of different blue TADF emitters, providing an indication of their stability.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for the accurate benchmarking of OLED performance. Below are representative protocols for the fabrication and characterization of OLED devices.
OLED Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic and metallic layers that constitute an OLED.[6][7][8]
1. Substrate Preparation:
- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[7]
- The cleaned substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.[7]
2. Organic and Metal Layer Deposition:
- The substrates are transferred to a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
- A series of organic layers are deposited by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses are monitored in real-time using quartz crystal microbalances.
- A typical device architecture might consist of:
- A hole injection layer (HIL), e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
- A hole transport layer (HTL), e.g., TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
- An emissive layer (EML) consisting of a host material, e.g., mCP (1,3-bis(N-carbazolyl)benzene), doped with the this compound-based emitter at a specific concentration (e.g., 10 wt%).
- An electron transport layer (ETL), e.g., Bphen (4,7-diphenyl-1,10-phenanthroline).
- An electron injection layer (EIL), e.g., lithium fluoride (B91410) (LiF).
- Finally, a metal cathode, typically aluminum (Al), is deposited on top of the organic stack.
3. Encapsulation:
- To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Characterization of OLED Performance
The performance of the fabricated OLEDs is assessed using a suite of electrical and optical measurements.[9][10][11]
1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
- The J-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
- The device is driven by a forward voltage scan, and the resulting current density and luminance are recorded.
2. External Quantum Efficiency (EQE):
- The EQE is a critical parameter that quantifies the efficiency of converting injected electrons into emitted photons.
- It is calculated from the measured luminance, current density, and the electroluminescence (EL) spectrum of the device.[10] For accurate measurements, especially for devices with non-Lambertian emission profiles, an integrating sphere is often employed.[9][12]
3. Electroluminescence (EL) Spectra and CIE Coordinates:
- The EL spectrum is measured using a spectroradiometer at a constant driving current.
- The CIE coordinates are calculated from the EL spectrum to precisely define the emission color.
4. Operational Stability (Lifetime):
- The operational lifetime of the device is determined by continuously driving it at a constant current density and monitoring the luminance decay over time.
- The lifetime is typically reported as LT50, the time required for the luminance to decrease to 50% of its initial value.[5][10] Accelerated lifetime testing at higher brightness levels is often used to extrapolate the device lifetime under normal operating conditions.[5]
Visualizing the Workflow and Device Architecture
To provide a clearer understanding of the processes and relationships involved, the following diagrams have been generated using Graphviz.
References
- 1. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. opeetv.store [opeetv.store]
- 7. Video: Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes [jove.com]
- 8. iipseries.org [iipseries.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ossila.com [ossila.com]
- 11. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,9-Diazapyrene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,9-Diazapyrene, a nitrogen-containing polycyclic aromatic hydrocarbon (PAH), is crucial for maintaining laboratory safety and environmental compliance. Due to the limited availability of specific toxicological and environmental hazard data for this compound, a cautious approach to its disposal is essential. This guide provides a step-by-step procedure based on the general principles for the safe handling and disposal of aza-arenes and related nitrogenous organic compounds.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
Disposal Procedures
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the compound, minimizing its potential environmental impact.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be clearly labeled as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound, as well as contaminated solids such as absorbent materials from spills, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be collected in a designated, puncture-resistant container lined with a chemically resistant bag and labeled appropriately.
-
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a contracted professional waste disposal service.
Data Presentation: Key Disposal Considerations
| Parameter | Guideline | Rationale |
| Primary Disposal Method | High-temperature incineration | Ensures complete destruction of the aromatic and heterocyclic structure. |
| Secondary Disposal Method | Licensed hazardous waste landfill | Only if incineration is not available and permitted by regulations for this class of compound. |
| Waste Container Type | Chemically resistant, sealed containers (e.g., HDPE, glass) | Prevents leakage and reaction with the container material. |
| Labeling | "Hazardous Waste," "this compound," and associated hazard symbols | Ensures proper handling and identification by waste management personnel. |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal | Prevents the spread of contamination. |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Important Considerations:
-
Regulatory Compliance: Disposal procedures for hazardous waste are governed by local, state, and federal regulations. Always consult your institution's EHS office to ensure full compliance.
-
Incineration and Emissions: While incineration is the preferred method, the combustion of nitrogen-containing organic compounds can produce nitrogen oxides (NOx), which are regulated air pollutants.[1][2] Professional hazardous waste incineration facilities are equipped with the necessary technology to control and scrub these emissions, ensuring minimal environmental impact.[2]
-
Avoid Sewer Disposal: Never dispose of this compound or its solutions down the drain. Aza-arenes can be persistent in the environment and may be toxic to aquatic life.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability in the workplace.
References
Navigating the Safe Handling of 4,9-Diazapyrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4,9-Diazapyrene, a heterocyclic aromatic compound. Due to the limited availability of specific safety data for this compound, a cautious approach based on the known hazards of the broader class of azaarenes and polycyclic aromatic hydrocarbons (PAHs) is strongly recommended.
Azaarenes, which include this compound, are a class of compounds that can present significant health risks. Some azaarenes are known to be toxic, and their toxicity can increase with the number of aromatic rings.[1][2] Carcinogenicity has been observed in mammals for azaarenes with four or more rings.[1][2] Given these potential hazards, stringent adherence to safety protocols is crucial.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory operations.
| PPE Component | Standard Handling (e.g., weighing, preparing solutions) | High-Risk Operations (e.g., heating, aerosolizing) |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Chemically resistant gloves (e.g., Viton®, Butyl rubber). Regularly inspect for signs of degradation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | A full-face shield in addition to chemical splash goggles. |
| Respiratory Protection | Work within a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary in addition to a fume hood, based on a risk assessment. |
| Protective Clothing | A lab coat with long sleeves and a closed front. | A chemically resistant apron or coveralls over the lab coat. |
| Footwear | Closed-toe shoes. | Chemically resistant shoe covers may be required for large-scale operations or in case of spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to minimize the risk of exposure when working with this compound. The following diagram outlines the key steps, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.
Disposal Procedures:
All waste contaminated with this compound must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team. |
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Continuous risk assessment and a commitment to a strong safety culture are paramount when working with potentially hazardous compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
